Copper (II) acetyl acetonate
Description
Significance of Metal β-Diketonates in Coordination Chemistry
Metal β-diketonates, such as copper (II) acetylacetonate (B107027), represent a crucial class of coordination compounds. prochemonline.com Their importance stems from the ability of the β-diketonate ligand, a bidentate chelating agent, to coordinate with a metal ion through its two oxygen atoms, often resulting in a stable square planar geometry, particularly for metal ions with a d8 electronic configuration. prochemonline.com This structural arrangement imparts stability, volatility, and solubility in organic solvents to the resulting complexes. prochemonline.com
These characteristics make metal β-diketonates highly versatile, with applications as catalysts, precursors for metal oxide thin films and nanomaterials, and as energy-efficient emissive materials. prochemonline.com The ability to fine-tune the chemical properties of these complexes by modifying the β-diketonate ligand is a key factor in their widespread use in developing materials with specific biological and physical properties. rsc.org The keto-enol tautomerism exhibited by β-diketones makes them ideal ligands for complexation with a wide array of metal ions. rsc.org
Overview of Copper (II) Acetylacetonate as a Research Subject
Copper (II) acetylacetonate, often abbreviated as Cu(acac)₂, is a well-known and extensively studied member of the metal β-diketonate family. researchgate.net Its ease of preparation, stability in both air and water, and low cost contribute to its widespread use in various chemical transformations. researchgate.netthieme-connect.com
The compound is recognized as a versatile catalyst for a multitude of organic reactions. thieme-connect.comsigmaaldrich.com It serves as a precursor for the synthesis of copper and copper oxide nanoparticles due to its relatively low decomposition temperature. sigmaaldrich.com Furthermore, its applications extend to the fabrication of carbon nanostructures through methods like chemical vapor deposition (CVD). americanelements.com
Historical Context of Copper (II) Acetylacetonate Investigations
The study of metal-acetylacetonate complexes has a long history, with early investigations focusing on their synthesis and fundamental properties. Over time, the unique characteristics of these compounds, including their catalytic activity, have led to more in-depth research. The preparation and investigation of bis(acetylacetonato)copper(II) have been subjects of academic interest for many years, with some literature dating back to the early 1970s. acs.org The continuous exploration of Cu(acac)₂ and its analogs has expanded their applications into various fields of modern chemistry.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
copper;(Z)-4-oxopent-2-en-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Cu/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJPSWYYEKYVEJ-FDGPNNRMSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cu+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Cu+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14CuO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Blue solid; [HSDB] Blue crystalline solid; [MSDSonline] | |
| Record name | Cupric acetylacetonate | |
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Boiling Point |
Sublimes | |
| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 4-54 | |
| Record name | CUPRIC ACETYLACETONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/256 | |
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Solubility |
Slightly soluble in water; soluble in chloroform | |
| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 4-54 | |
| Record name | CUPRIC ACETYLACETONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/256 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Blue powder | |
CAS No. |
13395-16-9 | |
| Record name | Copper, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)- | |
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| Record name | Copper(II) 4-oxopent-2-en-2-olate | |
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| Record name | COPPER(II) 4-OXOPENT-2-EN-2-OLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | CUPRIC ACETYLACETONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/256 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
284 C degrees (decomposes) | |
| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 4-54 | |
| Record name | CUPRIC ACETYLACETONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/256 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Advanced Synthetic Methodologies and Mechanistic Investigations of Copper Ii Acetylacetonate
Chelation-Based Synthesis of Copper (II) Acetylacetonate (B107027) and its Derivatives
The primary synthetic route to copper (II) acetylacetonate involves the reaction of a copper (II) salt with acetylacetone (B45752) (acacH), which acts as a bidentate ligand. The enol form of acetylacetone is deprotonated in the reaction, and the resulting acetylacetonate anion (acac⁻) chelates to the Cu²⁺ ion.
Synthesis from Acetylacetone and Copper Salts
The synthesis of copper (II) acetylacetonate can be readily achieved by reacting various copper (II) salts with acetylacetone. niscpr.res.in Common copper salts used include copper (II) chloride, copper (II) acetate (B1210297), and copper (II) nitrate. niscpr.res.innih.goviaea.org
One prevalent method involves dissolving a copper (II) salt, such as copper (II) chloride dihydrate, in water. rsc.orgrsc.org A solution of acetylacetone, often dissolved in a solvent like methanol to improve miscibility, is then added to the aqueous copper salt solution. rsc.orgrsc.org The reaction is typically carried out in the presence of a base, such as sodium acetate, which facilitates the deprotonation of acetylacetone to its enolate form, driving the formation of the stable, neutral copper (II) acetylacetonate complex. rsc.orgrsc.org The resulting blue precipitate of Cu(acac)₂ can then be isolated by filtration. rsc.org
Alternatively, copper (II) acetate can be reacted with acetylacetone in a methanol-water mixture, followed by refluxing to yield the product. iaea.orgjmchemsci.com Another approach utilizes copper (II) nitrate, where an initial reaction with ammonia (B1221849) forms copper hydroxide (B78521), which then reacts with acetylacetone to produce the desired complex. nih.govscribd.com A more specialized method employs a "high-activity" copper salt, which is reacted with acetylacetone in an organic solvent. nanonasibulin.com
The general reaction can be represented as: CuX₂ + 2 CH₃COCH₂COCH₃ → Cu(CH₃COCHCOCH₃)₂ + 2 HX (where X is the anion of the copper salt)
Table 1: Comparison of Synthetic Methods for Copper (II) Acetylacetonate
| Copper Salt | Reagents | Solvent | Key Conditions | Reference |
|---|---|---|---|---|
| Copper(II) Chloride Dihydrate | Acetylacetone, Sodium Acetate | Water, Methanol | Dropwise addition of acetylacetone solution, followed by addition of sodium acetate solution. rsc.org | rsc.orgrsc.org |
| Copper(II) Acetate | Acetylacetone | Methanol-Water | Refluxing the reaction mixture. iaea.orgjmchemsci.com | iaea.orgjmchemsci.com |
| Copper(II) Nitrate | Ammonia, Acetylacetone | Water | Formation of copper hydroxide intermediate. nih.govscribd.com | nih.govscribd.com |
Complexation Reactions with Substituted Acetylacetones
The versatility of the chelation synthesis extends to the use of substituted acetylacetones, allowing for the fine-tuning of the properties of the resulting copper (II) complexes. The introduction of substituents on the acetylacetonate ligand can influence the electronic and steric properties of the complex.
For instance, the synthesis of copper (II) complexes with 3-substituted acetylacetonate ligands, such as 3-chloro- and 3-methylacetylacetone, has been reported. researchgate.net These complexes are prepared by reacting copper (II) acetate with the corresponding substituted acetylacetone. jmchemsci.com The electronic nature of the substituent on the acac ligand has been shown to affect the solvatochromic properties of the resulting copper complexes. researchgate.net
Furthermore, more complex substituted acetylacetones, such as those derived from the reaction of acetylacetone with aldehydes, have been used to create novel copper (II) complexes. rsc.org For example, new triketones formed from the reaction of acetylacetone with aromatic aldehydes can act as ligands for copper (II), leading to the formation of mixed-ligand complexes. rsc.org The synthesis of copper (II) complexes with N,O-donor ligands based on pyrazole moieties supported by 3-substituted acetylacetone scaffolds has also been demonstrated, showcasing the broad scope of this synthetic approach. nih.gov
Table 2: Examples of Substituted Acetylacetonate Ligands Used in Copper(II) Complexation
| Substituent on Acetylacetone | Resulting Copper(II) Complex Type | Reference |
|---|---|---|
| 3-Chloro | Bis(3-chloroacetylacetonato)copper(II) | jmchemsci.comresearchgate.net |
| 3-Methyl | Bis(3-methylacetylacetonato)copper(II) | researchgate.net |
| Phenyl(1H-pyrazol-1-yl)methyl | Copper(II) complexes with N,O-donor pyrazole-based ligands | nih.gov |
Synthesis of Heteroligand Copper (II) Acetylacetonate Complexes
Heteroligand, or mixed-ligand, copper (II) acetylacetonate complexes contain the acetylacetonate ligand along with one or more other types of ligands. These complexes are of interest due to their potential for novel structural motifs and reactivity.
Preparation with Nitrogen-Containing Heterocycles
A significant area of research involves the synthesis of heteroligand copper (II) acetylacetonate complexes with nitrogen-containing heterocyclic ligands. These ligands can coordinate to the copper center, often in the axial positions of the square planar Cu(acac)₂ core.
Examples include the reaction of bis(acetylacetonato)copper(II) with ligands such as 2-amino-1-methylbenzimidazole, which results in a heteroligand complex where the benzimidazole derivative coordinates to the copper ion. researchcommons.org Similarly, complexes with pyrazole and dipyrrin-based ligands have been synthesized. The reaction of Cu(acac)₂ with meso-substituted dipyrrins bearing imidazole (B134444) or benzimidazole groups can lead to the formation of mononuclear or even polymeric copper complexes. ias.ac.in
The synthesis of these complexes often involves the direct reaction of Cu(acac)₂ with the heterocyclic ligand in an appropriate solvent. The resulting complexes can exhibit different coordination geometries, such as square pyramidal or distorted octahedral, depending on the nature of the heterocyclic ligand and the reaction conditions.
Mixed Ligand Approaches
Beyond nitrogen heterocycles, a wide variety of other ligands can be incorporated to form mixed-ligand copper (II) acetylacetonate complexes. These approaches often involve the reaction of Cu(acac)₂ with a chelating ligand, which can either add to the copper center or substitute one of the acetylacetonate ligands. niscpr.res.in
For example, reactions of bis(acetylacetonato)copper(II) with chelating ligands like ethylenediamine, glycine, and o-aminophenol have been studied under various conditions, leading to a range of mixed-ligand complexes. niscpr.res.in In some cases, template synthesis can occur, where the coordinated acetylacetonate ligand reacts with the incoming chelating ligand to form a new Schiff base ligand in situ. niscpr.res.in
Another approach involves the synthesis of ternary complexes with other bidentate ligands. For instance, mixed-ligand complexes of copper(II) with acetylacetone and caffeine have been prepared and characterized. chesci.com The reaction of [Cu(acac)(AA)(H₂O)]⁺ (where AA is a bidentate N-donor ligand like 2,2'-bipyridine) with carboxylate anions has also been shown to lead to the substitution of the acetylacetonate ligand, forming new heteroleptic complexes. lew.ro
Nanoparticle and Thin Film Fabrication via Copper (II) Acetylacetonate Precursors
Copper (II) acetylacetonate is a valuable precursor for the fabrication of copper-based nanomaterials, including nanoparticles and thin films, due to its volatility and clean decomposition.
The thermal decomposition of Cu(acac)₂ vapor is a common method for synthesizing copper and copper oxide nanoparticles. nanonasibulin.com By controlling parameters such as the precursor vapor pressure and the furnace temperature in a flow reactor, the size and composition of the resulting nanoparticles can be tuned. nanonasibulin.com For example, at lower temperatures, crystalline copper nanoparticles are typically formed, while at higher temperatures, the product can be a mixture of copper and copper (I) oxide, depending on the precursor pressure. nanonasibulin.com The presence of reactive gases like oxygen, hydrogen, or water vapor during decomposition can further influence the composition of the nanoparticles, leading to the formation of copper (I) oxide (Cu₂O) or copper (II) oxide (CuO). tandfonline.comresearchgate.net
In the realm of thin film deposition, Cu(acac)₂ is utilized as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD). In a selective CVD process, the decomposition of Cu(acac)₂ in a hydrogen flow can be used to deposit metallic copper thin films on catalytically active substrates like nickel and palladium at relatively low temperatures. oup.com Plasma-enhanced CVD (PECVD) has also been employed to deposit thin copper films from Cu(acac)₂ at low temperatures. dntb.gov.ua
More recently, atomic layer deposition of cuprous oxide (Cu₂O) thin films has been achieved using copper (II) acetylacetonate as the copper precursor and a combination of water and oxygen as the reactant. aip.orgresearchgate.netaip.org This ALD process demonstrates self-limiting growth, allowing for the deposition of uniform, polycrystalline Cu₂O films with controlled thickness, which are of interest for applications in electronics and photovoltaics. aip.orgresearchgate.netaip.org
Table 3: Applications of Copper (II) Acetylacetonate in Nanomaterial Synthesis
| Application | Method | Key Findings | Reference |
|---|---|---|---|
| Nanoparticle Synthesis | Thermal Decomposition of Vapor | Formation of crystalline copper and copper(I) oxide nanoparticles; size and composition are tunable. nanonasibulin.com | nanonasibulin.comtandfonline.comresearchgate.net |
| Thin Film Deposition | Chemical Vapor Deposition (CVD) | Selective deposition of metallic copper films on catalytic substrates. oup.com | oup.comdntb.gov.ua |
| Thin Film Deposition | Atomic Layer Deposition (ALD) | Growth of uniform, polycrystalline Cu₂O thin films with self-limiting behavior. aip.orgresearchgate.netaip.org | aip.orgresearchgate.netaip.org |
Vapor Phase Decomposition for Copper and Copper Oxide Nanoparticle Formation
The thermal decomposition of Copper (II) acetylacetonate in the vapor phase is a versatile method for generating copper and copper oxide nanoparticles. The characteristics of the resulting nanoparticles, including their composition, size, and crystallinity, are highly dependent on the experimental conditions such as temperature, precursor vapor pressure, and the gaseous environment.
Studies using a vertical flow reactor in an inert nitrogen atmosphere have shown that at furnace temperatures of 431.5°C and 596.0°C, only crystalline copper nanoparticles are produced. nanonasibulin.comiaea.org However, at a higher temperature of 705.0°C, the composition of the product is contingent on the precursor vapor pressure. At this temperature, copper particles form at pressures above 10 Pa, while copper (I) oxide forms at pressures at or below 1 Pa. nanonasibulin.comiaea.org A mixture of both is observed at intermediate pressures. nanonasibulin.com This suggests that at lower precursor concentrations, a unimolecular decomposition may occur, leading to Cu₂O formation. nanonasibulin.com In contrast, higher vapor pressures increase the likelihood of bimolecular or higher-order collisions during thermolysis, resulting in pure copper. nanonasibulin.com
The size of the primary particles is also influenced by these parameters. At 432°C, particle size is directly dependent on the precursor pressure, with geometric mean diameters ranging from 4.2 nm at 0.07 Pa to 27.3 nm at 6 Pa. acs.orgresearchgate.net
The composition of the carrier gas significantly impacts the decomposition process and the final products.
Hydrogen: The presence of hydrogen in the nitrogen carrier gas does not significantly affect the decomposition rate of Cu(acac)₂. acs.orgresearchgate.net Research indicates that thermal decomposition in a hydrogen environment is incomplete at temperatures around 432°C. researchgate.net
Water Vapor: Introducing water vapor into the system creates the most reactive conditions for precursor decomposition. acs.orgresearchgate.net Water facilitates a reaction pathway that enhances the breakdown of the precursor, leading to the formation of copper particles. acs.org
Oxygen: The introduction of oxygen into the nitrogen carrier gas increases the decomposition rate and helps remove impurities from the resulting particles. nanonasibulin.comtandfonline.com The crystalline phase of the nanoparticles is dependent on both the oxygen concentration and the furnace temperature. nanonasibulin.comtandfonline.com For instance, in a carrier gas with 0.5% oxygen, the product changes from copper (I) oxide (Cu₂O) to copper (II) oxide (CuO) as the furnace temperature increases. nanonasibulin.com With 10.0% oxygen, the product transitions from a mixture of Cu₂O and CuO to pure CuO with increasing temperature. nanonasibulin.com
The mechanism of Cu(acac)₂ decomposition varies with the gaseous environment.
In the presence of water vapor, a proposed three-step reaction pathway occurs acs.orgresearchgate.net:
Formation of a gaseous hydrate (B1144303) complex: The Cu(acac)₂ molecule associates with a water molecule.
Proton transition and ligand liberation: A proton is transferred from the coordinated water to one of the acetylacetonate (acac) ligands, which is then released as gaseous acetylacetone.
Ligand destruction and copper reduction: The remaining ligands are partially destroyed (oxidized), and the Cu²⁺ ion is reduced to its metallic state, Cu⁰.
The newly formed copper particles can then act as a catalyst for surface reactions involving the organic decomposition byproducts. acs.org These reactions can form less volatile, long-chain compounds containing ketone, alcohol, ester, and ether groups. acs.org In an inert atmosphere, the decomposition of the acetylacetone ligand is a significant process, producing byproducts such as acetone, carbon monoxide, and methane. dtic.mil
The formation of copper (I) oxide is believed to occur through a surface reaction involving decomposition products, primarily carbon dioxide. nanonasibulin.com
Atomic Layer Deposition (ALD) of Copper-Based Materials
Copper (II) acetylacetonate is a promising precursor for Atomic Layer Deposition (ALD) due to its stability, low cost, and a relatively wide processing temperature window. aip.orgresearchgate.net ALD allows for the controlled, conformal deposition of thin films by separating the precursor and co-reactant exposures into self-limiting half-cycles.
First-principles calculations and reactive molecular dynamics simulations have provided insight into the atomistic mechanisms of Cu(acac)₂ in ALD processes. rsc.orgnih.govresearchgate.netrsc.org
Cu(acac)₂ chemisorbs on the hollow site of a Cu(110) surface and readily decomposes. rsc.orgnih.govresearchgate.netrsc.org The process involves a sequential dissociation and reduction of the precursor: Cu(acac)₂ → Cu(acac) → Cu rsc.orgnih.govresearchgate.netrsc.org
The dissociated acac-ligands remain on the surface and are thermodynamically stable. rsc.org Further decomposition of these adsorbed ligands on the copper surface is not favorable. rsc.orgnih.govresearchgate.netrsc.org This can block additional precursor molecules from adsorbing, which is a key aspect of the self-limiting nature of ALD. rsc.orgnih.govresearchgate.netrsc.org The complete decomposition of Cu(acac)₂ molecules on copper-rich surfaces like Cu(110) and Cu₂O(111) is observed to be faster than on CuO(111), indicating that surface copper atoms are the reactive species toward the acac-ligand. rsc.org
The removal of the adsorbed acac-ligands during the second half-cycle is crucial and is accomplished by introducing a co-reactant. The reactivity of different co-reactants varies significantly.
The observed order of reactivity towards Cu(acac)₂ is: Atomic H > O₃ > H₂O . rsc.orgnih.govrsc.org
Hydrogen (H₂): Molecular hydrogen is found to be non-reactive towards Cu(acac)₂ on a Cu(110) surface. rsc.orgnih.govrsc.org However, individual hydrogen atoms (radicals), often generated in plasma-enhanced ALD (PEALD), readily break bonds in the precursor upon impact, releasing the surface ligands into the gas phase. rsc.orgnih.govrsc.org
Water (H₂O): On a Cu₂O substrate, water engages in a ligand-exchange reaction with the surface-adsorbed species. rsc.orgnih.govrsc.org This reaction produces gaseous acetylacetone (H(acac)) and leaves behind surface hydroxyl (OH) groups. rsc.orgnih.govrsc.org While deposition of CuO from Cu(acac)₂ and water alone has not been achieved, using a combination of water and oxygen has successfully produced Cu₂O films. aip.orgresearchgate.net
Ozone (O₃): Ozone reacts with Cu(acac)₂ on a CuO surface through combustion reactions. rsc.orgnih.govrsc.org The main by-products of this highly reactive process are carbon dioxide (CO₂) and water. rsc.orgnih.govrsc.org ALD using Cu(acac)₂ and ozone has been shown to deposit the tenorite phase of copper(II) oxide (CuO) within a temperature window of 150°C to approximately 230°C. researchgate.net
Hydroquinone: A process using a mixture of hydroquinone and water as the co-reactant has also been developed for ALD of metallic copper films from Cu(acac)₂. aalto.fi
Table 1: Influence of Gaseous Environment on Vapor Phase Decomposition of Cu(acac)₂
| Gaseous Reagent | Effect on Decomposition Rate | Primary Products | Reference |
|---|---|---|---|
| **Hydrogen (H₂) (in N₂) ** | No significant effect | Copper (Cu) | acs.org, researchgate.net |
| **Water Vapor (H₂O) (in N₂) ** | Increases reactivity significantly | Copper (Cu) | acs.org, researchgate.net |
Table 2: Co-reactant Reactions in ALD with Cu(acac)₂
| Co-reactant | Substrate | Reaction Type | Byproducts | Deposited Film | Reference |
|---|---|---|---|---|---|
| Atomic Hydrogen (H) | Cu(110) | Ligand removal by bond-breaking | Gas-phase ligands | Copper (Cu) | rsc.org, nih.gov, rsc.org |
| Water (H₂O) | Cu₂O | Ligand exchange | Acetylacetone (H(acac)), Surface OH | No deposition (alone) | rsc.org, nih.gov, rsc.org |
| Ozone (O₃) | CuO | Combustion | Carbon Dioxide (CO₂), Water (H₂O) | Copper (II) Oxide (CuO) | rsc.org, nih.gov, rsc.org, researchgate.net |
Metal Organic Chemical Vapor Deposition (MOCVD) for Copper Film Preparation
Metal Organic Chemical Vapor Deposition (MOCVD) is another key technique that utilizes Copper (II) acetylacetonate for producing thin films. In this process, a precursor vapor is transported by a carrier gas to a heated substrate, where it thermally decomposes to form a solid film. diva-portal.org Due to its favorable vapor pressure, Cu(acac)₂ can be sublimated at temperatures around 160°C to generate the necessary vapor for the MOCVD process. diva-portal.org
For the deposition of pure metallic copper films from a Cu(II) precursor like Cu(acac)₂, a reducing agent is typically required in the gas phase to reduce the copper from its +2 oxidation state. diva-portal.org Hydrogen gas (H₂) is a commonly used reducing agent in this context. diva-portal.org The kinetics of the precursor's sublimation are a critical factor influencing the deposition rate and film quality. acs.org
Alternatively, MOCVD can be employed to deposit copper oxide films. These films can then be reduced to metallic copper in a subsequent processing step. For example, copper oxide films can be reduced to copper metal using a reducing agent like formic acid. rsc.org Electron-assisted CVD (e-CVD) is an emerging variation that uses an electron beam to induce precursor decomposition, potentially eliminating the need for a chemical reducing agent and lowering the required substrate temperature. diva-portal.org Research into e-CVD with Cu(acac)₂ has shown it to be a viable precursor, with film properties being highly dependent on process parameters. diva-portal.org
Table of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Copper (II) acetylacetonate | Cu(C₅H₇O₂)₂ |
| Copper | Cu |
| Copper (I) Oxide | Cu₂O |
| Copper (II) Oxide | CuO |
| Hydrogen | H₂ |
| Water | H₂O |
| Oxygen | O₂ |
| Nitrogen | N₂ |
| Acetylacetone | C₅H₈O₂ |
| Carbon Monoxide | CO |
| Carbon Dioxide | CO₂ |
| Methane | CH₄ |
| Acetone | C₃H₆O |
| Ozone | O₃ |
| Formic Acid | HCOOH |
Ultrasonic Spray Pyrolysis for Nanomaterial Synthesis
Ultrasonic Spray Pyrolysis (USP) has emerged as a versatile and continuous method for the synthesis of a wide range of nanomaterials, including those derived from copper (II) acetylacetonate [Cu(acac)₂]. vtt.fihielscher.com This technique involves the ultrasonic atomization of a precursor solution into fine aerosol droplets, which are then transported by a carrier gas through a heated reactor. vtt.fimdpi.com Inside the furnace, the solvent evaporates, and the precursor undergoes thermal decomposition to form the desired nanoparticles. mdpi.com The USP process offers excellent control over particle size, morphology, and composition by manipulating various experimental parameters.
The synthesis of nanoparticles from Cu(acac)₂ via USP is fundamentally governed by the thermal decomposition of the precursor in the vapor phase within each droplet. nanonasibulin.comnanonasibulin.com Studies on the chemical vapor deposition of Cu(acac)₂, a process that shares mechanistic similarities with the decomposition step in USP, provide significant insights. The decomposition of Cu(acac)₂ vapor in an inert atmosphere, such as nitrogen, has been shown to produce crystalline copper or copper(I) oxide (Cu₂O) nanoparticles, depending on the reaction conditions. nanonasibulin.com
The furnace temperature and the precursor vapor pressure are critical parameters influencing the final product. At furnace temperatures of 431.5°C and 596.0°C, the thermal decomposition of Cu(acac)₂ predominantly yields crystalline copper nanoparticles. nanonasibulin.com However, at a higher temperature of 705.0°C, the composition of the resulting nanoparticles becomes dependent on the precursor vapor pressure. nanonasibulin.com At this temperature, higher precursor pressures favor the formation of metallic copper particles, while lower pressures lead to the synthesis of copper(I) oxide. nanonasibulin.com A mixture of both phases can be obtained at intermediate pressures. nanonasibulin.com
The mechanism of particle formation is complex and can be influenced by the presence of reactive gases. The introduction of oxygen into the carrier gas can increase the decomposition rate of Cu(acac)₂ and help in the removal of carbonaceous impurities from the final product. nanonasibulin.com The presence of water vapor has also been found to be highly effective in promoting the decomposition of the precursor. A proposed mechanism suggests the formation of a gaseous hydrate complex, followed by a proton transfer from the water molecule to an acetylacetonate ligand, leading to the liberation of acetylacetone. This is followed by the partial oxidation of the remaining ligands and the reduction of Cu(II) to its metallic state. vtt.fiacs.org
The size of the nanoparticles produced through USP is also highly dependent on the experimental conditions. For instance, in the decomposition of Cu(acac)₂ vapor in the presence of hydrogen and water, the geometric mean diameter of the resulting particles was observed to decrease with decreasing precursor vapor pressure at a constant furnace temperature. acs.org
Table 1: Influence of Precursor Vapor Pressure on Nanoparticle Size in the Decomposition of Cu(acac)₂ at 432°C
| Precursor Vapor Pressure (Pa) | Geometric Mean Diameter (nm) |
|---|---|
| 6 | 27.3 |
| 1.9 | 15.6 |
| 0.13 | 5.2 |
| 0.07 | 4.2 |
This table is based on data from studies on the decomposition of copper (II) acetylacetonate vapor in the presence of hydrogen and water. acs.org
Synthesis of Hybrid Nanostructures (e.g., Core-Shell Systems, Graphene Encapsulation)
Copper (II) acetylacetonate serves as a valuable precursor for the synthesis of advanced hybrid nanostructures, such as core-shell nanoparticles and graphene-encapsulated systems. These materials are of significant interest due to their enhanced stability and unique combination of properties.
Core-Shell Systems:
Core-shell nanostructures consist of an inner core material coated with a shell of a different material. This architecture can be used to protect the core from the environment, modify its surface properties, or create multifunctional materials. In the context of copper-based nanoparticles, a shell can prevent the oxidation of the copper core. rsc.org
While various methods exist for the synthesis of core-shell nanoparticles, a common strategy involves the sequential reduction of metal precursors. For instance, in the synthesis of Cu/Ni core-shell nanoparticles, copper acetate and nickel acetate have been used as precursors in ethylene glycol, with different reducing agents and temperatures employed to control the formation of the core and shell, respectively. udel.edu The principles of such syntheses can be extended to systems utilizing Cu(acac)₂ as the copper source, leveraging its well-defined decomposition behavior. The formation of a core-shell structure is often driven by factors such as the relative reduction potentials of the metals and the kinetics of the reaction.
Graphene Encapsulation:
Graphene encapsulation of copper nanoparticles is a particularly promising strategy for preventing oxidation and enhancing the performance of the nanoparticles in various applications. Cu(acac)₂ has been successfully used as a precursor in a one-step metal-organic chemical vapor deposition (MOCVD) process to produce large quantities of graphene-encapsulated copper nanoparticles. csmres.co.ukuq.edu.au
A detailed mechanistic investigation revealed that the formation of these core-shell structures proceeds via a novel coalescence mechanism. csmres.co.uk In this process, the Cu(acac)₂ precursor is vaporized and transported into a high-temperature reaction zone. Here, it decomposes, leading to the formation of copper and carbon nanoclusters suspended in the atmosphere. These nanoclusters then collide and agglomerate. Within these C/Cu nanoagglomerates, the coalescence of copper and carbon atoms leads to the formation of a single-crystal copper core with a multi-layer graphene shell. csmres.co.uk This is distinct from the more commonly observed dissolution-precipitation mechanism seen in the synthesis of other graphene-encapsulated metal nanoparticles like nickel or iron. csmres.co.ukuq.edu.au
The resulting graphene-encapsulated copper nanoparticles exhibit remarkable thermal stability. It has been shown that a graphene shell with a thickness of just 1-2 nm can protect the copper core from oxidation in air at temperatures up to 165°C. csmres.co.ukuq.edu.au
Table 2: Synthesis Parameters for Graphene-Encapsulated Copper Nanoparticles from Cu(acac)₂
| Parameter | Value |
|---|---|
| Precursor | Copper (II) acetylacetonate |
| Synthesis Method | Metal-Organic Chemical Vapor Deposition (MOCVD) |
| Evaporation Temperature | 150°C |
| Reaction Temperature | 600°C |
| Carrier Gas | H₂ |
| Average Diameter of Cu Core | 18 nm |
| Thickness of Graphene Shell | 1-2 nm |
This table is based on data from the synthesis of graphene-encapsulated copper nanoparticles via a coalescence mechanism. csmres.co.uk
Elucidation of Coordination Chemistry and Adduct Formation of Copper Ii Acetylacetonate
Electronic and Geometric Structures of Copper (II) Acetylacetonate (B107027) Complexes
The fundamental structure of copper (II) acetylacetonate, Cu(acac)₂, features a central copper (II) ion. As a d⁹ metal ion, it contains one unpaired electron, rendering the complex paramagnetic. researchgate.netnih.gov X-ray crystallography and Density Functional Theory (DFT) calculations consistently show that the copper center adopts a square-planar coordination geometry. wikipedia.orgresearchgate.net In this configuration, the copper ion is chelated by two acetylacetonate (acac) ligands, which act as bidentate O,O-donors, forming two stable six-membered rings. youtube.com
The electronic structure is characterized by a highest occupied molecular orbital (HOMO) and a lowest unoccupied molecular orbital (LUMO) that are both primarily copper-based. nih.gov The reduction of the square-planar Cu(II) complex typically leads to a tetrahedral Cu(I) complex, a geometric reorganization that influences its electrochemical behavior. researchgate.net The structural parameters of the neutral complex have been extensively studied, revealing specific bond lengths and angles that define its stable conformation. researchgate.net
Table 1: Selected Geometric Parameters for [Cu(acac)₂] This table presents a comparison of experimental and DFT-calculated geometric parameters for the neutral bis(acetylacetonato)copper(II) molecule.
| Parameter | Average Experimental Value (CSD) | DFT Calculated Value |
| Cu-O Bond Length (Å) | 1.929 (±0.009) | 1.937 |
| O-Cu-O Bond Angle (°) | 93.3 (±0.4) | Not specified |
Source: Data derived from computational and crystallographic studies. researchgate.netresearchgate.net
Formation of Lewis Acid-Base Adducts
The square-planar geometry of Cu(acac)₂ leaves its axial positions sterically accessible, allowing it to function as a Lewis acid. niscpr.res.in This characteristic facilitates the formation of adducts with a variety of Lewis bases, leading to an expansion of the copper ion's coordination sphere, typically to five-coordinate (square-pyramidal) or six-coordinate (distorted octahedral) geometries. oup.comacs.org
The interaction between Cu(acac)₂ and nitrogen-containing heterocyclic bases like imidazole (B134444) and bipyridine has been a subject of detailed spectroscopic investigation. The addition of imidazole (Im) to Cu(acac)₂ results in the stepwise formation of adducts, which can be monitored by techniques such as Electron Paramagnetic Resonance (EPR). acs.orgacs.org
At low concentrations, a five-coordinate mono-adduct, [Cu(acac)₂Im], is formed, where the imidazole molecule occupies an axial position. acs.org As the concentration of imidazole increases, a six-coordinate bis-adduct, [Cu(acac)₂Im₂], becomes the predominant species. acs.orgacs.org Spectroscopic analysis indicates that the preferred geometry for the bis-adduct is trans-equatorial. acs.org Similar adduct formation is observed with 4,4'-bipyridine (B149096), yielding complexes such as CuABpy. jmchemsci.com
Table 2: EPR Spin Hamiltonian Parameters for Copper (II) Acetylacetonate-Imidazole Adducts This table displays the g and A values obtained from EPR spectroscopy for the mono- and bis-adducts formed between Cu(acac)₂ and imidazole in a frozen solution.
| Complex | g₁ | g₂ | g₃ | A₁ (MHz) | A₂ (MHz) | A₃ (MHz) |
| [Cu(acac)₂Im] (mono-adduct) | 2.063 | 2.063 | 2.307 | 26 | 15 | 472 |
| [Cu(acac)₂Im₂] (bis-adduct) | 2.059 | 2.059 | 2.288 | 30 | 30 | 498 |
Source: Data from advanced EPR studies. acs.orgacs.org
Beyond simple monodentate bases, Cu(acac)₂ reacts with bidentate chelating ligands to form stable mixed-ligand complexes. niscpr.res.in These reactions, typically conducted in non-aqueous solvents, demonstrate the versatility of Cu(acac)₂ as a precursor. For instance, the reaction with ethylenediamine (en) yields a stable 1:1 adduct, Cu(acac)₂(en), which features a tetragonally-distorted octahedral stereochemistry around the copper atom. oup.com This stability is attributed to the chelating effect of the diamine ligand. oup.com A variety of other chelating agents containing amino groups have been shown to form similar adducts.
Table 3: Examples of Chelating Ligands Forming Adducts with Cu(acac)₂ This table lists various chelating ligands that react with bis(acetylacetonato)copper(II) to form Lewis acid-base adducts.
| Chelating Ligand | Abbreviation |
| Ethylenediamine | en |
| 1,3-Diaminopropane | - |
| Glycine | gly-H |
| o-Aminophenol | - |
| Anthranilic acid | - |
| Thiosemicarbazide | tsc-H |
Source: Data from studies on reactions with chelating ligands. niscpr.res.in
Supramolecular Assembly and Coordination Networks
The coordination principles of Cu(acac)₂ can be extended to construct more elaborate supramolecular structures and coordination polymers. This is achieved by moving beyond simple adducts to systems where the ligands themselves are designed to link multiple metal centers.
The assembly of dinuclear complexes can be achieved by employing exo-dentate bridging ligands that coordinate to the axial positions of two separate [Cu(acac)(AA)]⁺ units (where AA is another chelating ligand like bipyridine). lew.ro This strategy allows for the creation of discrete, bridged molecular structures. Furthermore, even in the solid state of pure Cu(acac)₂, intermolecular forces play a significant role, contributing to unusual physical properties such as high flexibility of its crystals. wikipedia.org
A sophisticated approach to building coordination networks involves the use of hetero-bifunctional ligands that contain both a β-diketonate chelating site and a pyridyl group for intermolecular linking. acs.org Researchers have synthesized ligands such as 3-(4-(pyridin-4-yl)phenyl)pentane-2,4-dione (L1) and 3-(4-(pyridin-4-ylethynyl)phenyl)pentane-2,4-dione (L2) for this purpose. acs.org
Formation of Polymeric Arrays through Hydrogen-Bonding and Metal-Ligand Coordination
The capacity of the neutral bis(acetylacetonato)copper(II), [Cu(acac)₂], complex to act as a Lewis acid allows for its assembly into extended supramolecular structures. rsc.org These polymeric arrays are typically formed through the axial coordination of bridging ligands, which link the individual [Cu(acac)₂] units. A key strategy involves using bifunctional ligands, such as 4,4'-bipyridine (Bpy), which can coordinate to the copper centers of two separate molecules, thereby propagating a one-dimensional chain.
The interaction between [Cu(acac)₂] and 4,4'-bipyridine has been studied in solution, demonstrating the formation of adducts. jmchemsci.com The synthesis of the solid-state adduct, Cu(acac)₂Bpy, results in a polymeric structure where the 4,4'-bipyridine ligand bridges the copper centers. jmchemsci.com
In other instances, polymeric coordination polymers are formed not through simple adduct formation but via a substitution reaction. For example, the reaction between heteroleptic copper(II) complexes containing an acetylacetonate ligand, such as [Cu(acac)(AA)]⁺ (where AA is a N-donor chelating ligand), and carboxylate anions can lead to the substitution of the acac⁻ ligand. lew.ro This process can generate one-dimensional coordination polymers with bridging carboxylato ligands, creating zigzag chain topologies. lew.ro
Hydrogen bonding also plays a significant role in stabilizing these extended architectures. In complexes where aqua ligands are present, such as in certain carboxylate-bridged polymers, hydrogen bonds can form between the aqua ligands and uncoordinated oxygen atoms of the carboxylate groups, further reinforcing the polymeric structure. lew.ro
Table 1: Examples of Adducts and Polymers Involving Copper (II) Acetylacetonate
| Precursor Complex | Bridging/Coordinating Ligand | Resulting Structure | Reference |
|---|---|---|---|
| [Cu(acac)₂] | 4,4'-Bipyridine | 1D Coordination Polymer | jmchemsci.com |
| [Cu(acac)(tmen)]⁺ | Trimesic acid dianion | Coordination polymer (via acac⁻ substitution) | lew.ro |
Ligand Exchange and Substitution Reactions
The acetylacetonate ligands in [Cu(acac)₂] can be partially or fully substituted by other ligands, a process central to its reactivity. These ligand exchange and substitution reactions are influenced by factors such as the nature of the incoming ligand, the solvent, and the reaction conditions.
Reactions of bis(acetylacetonato)copper(II) with various chelating ligands containing amino groups demonstrate this dual reactivity. niscpr.res.in In non-aqueous solvents like toluene (B28343) or dichloroethane, the reaction with chelating ligands (L-L) typically results in the formation of mixed-ligand complexes, or Lewis acid-base adducts, of the type [Cu(acac)₂(L-L)]. niscpr.res.in However, when the reaction is conducted in solvents like ethanol (B145695) or methanol, a "template" reaction can occur, where the coordinated acetylacetonate's carbonyl group condenses with the amino group of the incoming ligand, forming a new Schiff base ligand coordinated to the copper center. niscpr.res.in This implies a cleavage of the copper-oxygen bond of the acac⁻ ligand during the reaction. niscpr.res.in
A more direct substitution of the acetylacetonate ligand is also observed. The reaction of [Cu(acac)(tmen)]⁺ with the dianion of trimesic acid, for instance, results in the complete replacement of the acetylacetonato ligand by the chelating carboxylate groups. lew.ro The stability of the resulting complexes is a significant driving force for these reactions. Studies on mixed-chelate complexes, such as those involving acetylacetonates and diselenocarbamates, show that the formation and stability of the mixed-ligand species depend on the substituents on the acac⁻ ligand and the solvent used. nih.gov For example, while substituted acetylacetonates can form stable mixed-chelate complexes, the parent [Cu(acac)₂] does not readily undergo exchange with bis(diethyldiselenocarbamato)copper(II). nih.gov
Kinetic studies using temperature-jump techniques have been employed to determine the rate constants for the formation and dissociation of ternary complexes, such as the [Cu(bpy)(acac)]⁺ complex, providing insight into the dynamics of these ligand exchange processes. oup.com
Stereochemical Properties and Fluxionality of Copper (II) Acetylacetonate Complexes
The parent [Cu(acac)₂] molecule possesses a d⁹ electron configuration and, in its neutral, solid state, adopts a square-planar coordination geometry around the copper(II) center. wikipedia.orgnih.gov X-ray crystallography data confirms this, with average experimental Cu-O bond lengths of approximately 1.919 Å and O-Cu-O bond angles averaging 93.7°. nih.gov Some studies have noted that the molecule is not perfectly planar, but exhibits a "step-like" structure. researchgate.net
The stereochemistry of the copper center is highly fluxional and changes significantly upon reaction, particularly during adduct formation and ligand exchange. The coordination number of the copper ion expands from four to five or six, leading to different geometries.
Five-Coordinate Adducts : The formation of 1:1 adducts with donor molecules often leads to a five-coordinate geometry. With nitrogen heterocycles like pyridine, axial coordination produces a square-pyramidal geometry. rsc.org In the case of a specific chiral bipyridine ligand, spectroscopic evidence suggests a geometry that is likely trigonal bipyramidal or square pyramidal. acs.org Computational studies on the reduced form, [Cu(acac)₂]⁻, indicate a reorganization from a planar to a more tetrahedral coordination geometry. researchgate.net
Six-Coordinate Adducts : When [Cu(acac)₂] reacts with bidentate chelating ligands like ethylenediamine (en), a stable 1:1 adduct, [Cu(acac)₂(en)], is formed. oup.com In this complex, the ethylenediamine coordinates to the copper center, resulting in a six-coordinate, tetragonally distorted octahedral stereochemistry. niscpr.res.inoup.com The formation of such adducts leads to a marked weakening of the original Cu-O bonds from the acetylacetonate ligands. oup.com
This changeability in coordination number and geometry is a hallmark of the fluxional character of copper(II) acetylacetonate complexes, allowing the copper center to readily adapt its coordination sphere in response to different chemical environments and reacting partners.
Table 2: Stereochemical Properties of [Cu(acac)₂] and its Derivatives
| Compound/Complex | Coordination Number | Geometry | Average Cu-O Bond Length (Å) | Reference |
|---|---|---|---|---|
| [Cu(acac)₂] (neutral) | 4 | Square Planar | 1.919 | wikipedia.orgnih.gov |
| [Cu(acac)₂(en)] | 6 | Distorted Octahedral | N/A (weakened bonds) | niscpr.res.inoup.com |
| Cu(acac)₂ | 5 | Square Pyramidal | N/A | rsc.org |
| [Cu(acac)₂]⁻ (reduced) | 4 | Tetrahedral | N/A | researchgate.net |
Spectroscopic Characterization and Advanced Analytical Techniques for Copper Ii Acetylacetonate
Vibrational Spectroscopy (FT-IR, Raman) for Structural Assignment
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in assigning the structural features of copper (II) acetylacetonate (B107027). The analysis of vibrational spectra reveals a strong coupling between the modes of the chelated ring. nih.gov Key vibrational bands have been assigned to specific molecular motions. For instance, prominent IR bands at approximately 1577 cm⁻¹ and 1529 cm⁻¹ are attributed to the C=C stretching motion coupled with the symmetric C=O stretching motion, and the C=O stretching coupled with C=C stretching, respectively. researchgate.net Bands around 2920 cm⁻¹ and 1414 cm⁻¹ correspond to C-H stretching, while the band at 451 cm⁻¹ is assigned to the Cu-O stretching mode. researchgate.net
Density functional theory (DFT) calculations have been employed to complement experimental findings, although computed band positions are often predicted at higher wavenumbers than those observed experimentally. nih.gov These discrepancies are often explained by the different physical states considered; DFT calculations typically assume a free molecule in the gas phase, whereas experimental spectra are often recorded on solid samples. nih.gov Nevertheless, the combination of theoretical calculations and experimental data provides a robust basis for the assignment of vibrational wavenumbers. nih.gov Studies comparing Cu(acac)₂ with similar complexes, like those with dibenzoylmethane (B1670423) (dbm), suggest that the in-phase symmetric O-Cu-O stretching mode is a useful indicator of the metal-ligand bond strength. nih.gov
Table 1: Selected FT-IR Vibrational Frequencies for Copper (II) Acetylacetonate and its Adducts
| Vibrational Mode | CuA (cm⁻¹) | CuABpy (cm⁻¹) | CuA-Cl (cm⁻¹) | CuA-ClBpy (cm⁻¹) | Reference |
|---|---|---|---|---|---|
| Ring Deformation | 455 | 428 | 462 | 439 | jmchemsci.com |
| ν(Cu-N) | - | 532 | - | 528 | jmchemsci.com |
CuA: Bis(acetylacetonato) copper (II), CuABpy: Bis(acetylacetonato) copper (II) with 4,4-bipyridine, CuA-Cl: Bis(3-chloroacetylacetonato) copper, CuA-ClBpy: Bis(3-chloroacetylacetonato) copper with 4,4-bipyridine
Electronic Absorption Spectroscopy (UV-Vis, Visible-NIR)
Electronic absorption spectroscopy provides critical insights into the electronic structure and d-d transitions of the copper (II) ion within the acetylacetonate complex.
Correlation of Electronic Transitions with Molecular Geometry and Distortion
The UV-Vis spectrum of copper (II) acetylacetonate typically displays multiple absorption bands. These can include a charge transfer from metal to ligand (CTML), a π-π* electron transition, and d-d electron transitions. researchgate.net The d-d transition bands are particularly sensitive to the coordination environment and geometry of the Cu(II) center. In a square planar geometry, which is characteristic of Cu(acac)₂, these transitions are well-defined. bch.rowikipedia.org The position and intensity of these bands can shift based on interactions with solvents or the introduction of other ligands, reflecting changes in the coordination sphere and molecular geometry. kyoto-u.ac.jp Theoretical studies have shown a strong dependence of the computed absorption transitions on the direct coordination environment around the Cu(II) complex. nih.gov
Solvatochromism and Solvent Effects on Absorption Spectra
Copper (II) acetylacetonate exhibits negative solvatochromism, meaning the d-d transition energy decreases as the donor power of the solvent increases. researchgate.netidosi.org This phenomenon arises from the coordination of solvent molecules to the copper center, which alters the ligand field strength and can lead to a change in geometry from square planar towards octahedral in solution. researchgate.net The donor number (DN) of the solvent plays the most significant role in this solvatochromic shift. researchgate.netidosi.org For instance, theoretical calculations predict significant red-shifts for the dz²→dxy transition in the presence of coordinating solvents like water and pyridine. nih.govresearchgate.net This sensitivity to the solvent environment makes copper (II) acetylacetonate a subject of interest for potential applications as a color indicator and in sensor materials. kyoto-u.ac.jpidosi.org
Table 2: UV-Visible Absorption Bands of Copper (II) Acetylacetonate in Methanol
| Wavelength (nm) | Assignment | Reference |
|---|---|---|
| 293 | Ligand-centered transition | rsc.org |
| 361 | d-d transitions for Cu(II) in an octahedral environment | rsc.org |
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for studying paramagnetic species like copper (II) complexes, providing detailed information about the electronic structure and the local environment of the unpaired electron. libretexts.org
Analysis of Electronic g-Tensors and Hyperfine Coupling Constants
The EPR spectrum of copper (II) acetylacetonate is characterized by its g-tensor and the hyperfine coupling constant (A) for the copper nucleus (I=3/2), which splits the signal into four lines. libretexts.org In frozen solutions, the spectra are anisotropic, allowing for the determination of the principal values of the g and A tensors (g∥, g⊥, A∥, A⊥). ethz.ch These parameters are sensitive to the coordination environment. For example, the presence of water or other coordinating solvents can cause noticeable changes in the g₃ and Cu A₃ parameters. researchgate.net The hyperfine coupling constants show a more pronounced dependence on the base strength of the solvent compared to the electronic g-tensors. nih.gov
Table 3: EPR Spin Hamiltonian Parameters for [Cu(acac)₂] and its Adducts
| Complex | g₁ | g₂ | g₃ | A₁ (MHz) | A₂ (MHz) | A₃ (MHz) | Reference |
|---|---|---|---|---|---|---|---|
| [Cu(acac)₂] in CHCl₃:DMF (1:1) | - | - | - | - | - | - | acs.org |
| [Cu(acac)₂Im] monoadduct | 2.063 | 2.063 | 2.307 | 26 | 15 | 472 | acs.org |
| [Cu(acac)₂Im₂] bis-adduct | 2.059 | 2.059 | 2.288 | 30 | 30 | 498 | acs.org |
Hyperfine Techniques: ENDOR and HYSCORE Spectroscopy
Advanced EPR techniques like Electron Nuclear Double Resonance (ENDOR) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy provide even greater detail about the interactions between the unpaired electron and surrounding magnetic nuclei. libretexts.orgacs.org ENDOR studies on frozen solutions of Cu(acac)₂ have determined the hyperfine tensors of the methine (CH) and methyl (CH₃) protons. osti.gov These techniques can reveal subtle electronic and structural changes, including distortions and strain effects in the ligand system. cardiff.ac.uk For instance, ENDOR can distinguish between different proton couplings, such as those from the imine protons in related mixed-ligand complexes. cardiff.ac.uk HYSCORE has been used to determine the hyperfine and quadrupole values for remote nitrogen atoms in adducts, providing a comprehensive picture of the coordination environment. acs.org
Spin Polarization Effects in EPR Parameters
Electron Paramagnetic Resonance (EPR) spectroscopy is a vital tool for probing the electronic structure of paramagnetic species like Copper (II) acetylacetonate, Cu(acac)₂. The EPR parameters, namely the g-tensor and the hyperfine coupling tensor (A), provide detailed information about the coordination environment and the nature of the metal-ligand bonding. Spin polarization effects have been shown to give rise to significant contributions to the hyperfine coupling tensor in square planar copper(II) complexes, while the electronic g-tensor is only marginally affected. diva-portal.org
Theoretical studies using density functional theory (DFT) have been employed to understand these effects. For instance, increasing the Hartree-Fock exchange percentage in calculations can introduce spin contamination, which may be detrimental for singly occupied molecular orbitals (SOMOs) that have metal-ligand antibonding character. mdpi.com This highlights the complexity of accurately modeling the spin polarization and its influence on the hyperfine interactions. mdpi.com The hyperfine coupling constants of the Cu(acac)₂ complex exhibit a more pronounced dependence on the solvent's base strength compared to the g-tensors. researchgate.net Anisotropic hyperfine couplings to the methine and methyl protons of the acetylacetonate ligand have been identified and confirmed by DFT calculations. core.ac.uk These studies underscore the importance of considering spin polarization for an accurate interpretation of the hyperfine structure in the EPR spectra of Cu(acac)₂.
Table 1: Representative EPR Spin Hamiltonian Parameters for Cu(acac)₂ and Related Adducts
| Complex | Solvent/Conditions | g-values (g₁, g₂, g₃) | Cu A-values (A₁, A₂, A₃) (MHz) | Reference |
|---|---|---|---|---|
| [Cu(acac)₂] | CHCl₃:Tol (dry) | g_iso = 2.117 | a_iso = 237 | researchgate.net |
| [Cu(acac)₂] | CHCl₃:DMF | g_iso = 2.135 | a_iso = 196 | researchgate.net |
| [Cu(acac)₂Im] (monoadduct) | Frozen Solution (Cu:Im 1:10) | 2.063, 2.063, 2.307 | 26, 15, 472 | acs.org |
X-ray Diffraction (XRD) and Single Crystal X-ray Analysis
X-ray diffraction (XRD) techniques are indispensable for determining the solid-state structure of Copper (II) acetylacetonate. Single-crystal X-ray analysis reveals that Cu(acac)₂ possesses a square planar coordination geometry around the central copper ion. researchgate.netwikipedia.org The structure has been redetermined with high precision, yielding monoclinic crystals. researchgate.net
Table 2: Single Crystal X-ray Diffraction Data for Cu(acac)₂
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/n | jeol.com |
| a (Å) | 11.331(9) | researchgate.net |
| b (Å) | 4.697(3) | researchgate.net |
| c (Å) | 10.290(9) | researchgate.net |
| β (°) | 91.84(7) | researchgate.net |
| Cu-O bond length 1 (Å) | 1.914(4) | researchgate.net |
| Cu-O bond length 2 (Å) | 1.912(4) | researchgate.net |
| O-Cu-O chelate angle (°) | 93.2(2) | researchgate.net |
Mass Spectrometry (GC-MS) for Precursor and Decomposition Product Analysis
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful technique for analyzing the volatility of Cu(acac)₂ as a precursor and identifying its decomposition products. nih.gov The mass spectra of various copper β-diketonates, including Cu(acac)₂, have been studied extensively. cdnsciencepub.com The fragmentation of the molecular ion is influenced by the nature of the substituents on the chelate ring. cdnsciencepub.com
Studies on the thermal decomposition of Cu(acac)₂ vapor for nanoparticle synthesis have shown that the process is complex. researchgate.net In the presence of water vapor, a proposed mechanism involves the formation of a gaseous hydrate (B1144303) complex, followed by a proton transfer to a ligand, liberating it as gaseous acetylacetone (B45752) (acacH). researchgate.net Further reactions can lead to the partial destruction of the remaining ligands and the reduction of Cu(II) to Cu(0). researchgate.net Time-of-flight secondary ion mass spectrometry (ToF-SIMS) has been used to investigate the surface species during deposition, confirming the presence of Cu-acac⁺ species and the intactness of the acetylacetonate ligand on the surface under certain conditions. nih.gov The electron-induced fragmentation of Cu(acac)₂ is noted to be less pronounced compared to its fluorinated analogue, Cu(hfac)₂. researchgate.net
In Situ Spectroscopic Studies during Material Synthesis (e.g., XANES, FTIR)
In situ spectroscopic techniques are crucial for monitoring the chemical transformations of Cu(acac)₂ during material synthesis in real-time. X-ray Absorption Near Edge Structure (XANES) spectroscopy, for instance, can track the oxidation state of copper. researchgate.netescholarship.org During the synthesis of copper-based catalysts, in situ XANES can reveal the conversion of the initial Cu(II) state in the precursor to Cu(I) or Cu(0) species under reaction conditions. researchgate.netescholarship.org Theoretical studies have shown that accurately simulating the Cu K-edge XANES spectra of Cu(II) compounds requires considering multiple electronic configurations (3d⁹ and 3d¹⁰L) to properly describe the final state of the photoabsorption process. semanticscholar.org
Fourier-transform infrared (FT-IR) spectroscopy is another valuable in situ tool. During the solvothermal synthesis of copper sulfides using Cu(acac)₂ as a precursor, FT-IR can monitor the disappearance of characteristic vibrational bands of the acetylacetonate ligand, confirming the decomposition of the precursor and the formation of the desired product. inorgchemres.org For example, the absence of sharp bands between 1000-1500 cm⁻¹ indicates the removal of acetylacetone from the final material. inorgchemres.org Similarly, during atomic layer deposition, reactive molecular dynamics simulations combined with experimental data show that water can react with Cu(acac)₂ via a ligand-exchange reaction, producing gaseous acetylacetone (H(acac)) and surface hydroxyl species. rsc.org
Advanced Microscopy and Elemental Analysis (SEM-EDX)
Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray spectroscopy (EDX) provides morphological and elemental information about materials synthesized using Copper (II) acetylacetonate as a precursor. SEM allows for the visualization of the surface topography, particle size, and shape of the resulting materials, such as nanoparticles or thin films. researchcommons.orgresearchgate.netresearchgate.net
EDX analysis complements SEM by providing a quantitative or semi-quantitative elemental composition of the sample. researchcommons.orgrsc.orgnaturalspublishing.com This is particularly useful to confirm the presence of copper and other expected elements in the synthesized material and to check for impurities. For instance, in the synthesis of heteroligand copper (II) complexes where Cu(acac)₂ is a starting material, SEM-EDX is used to study the structure and confirm the elemental makeup of the final coordination compound. researchcommons.org The technique is also applied to analyze copper structures fabricated on various substrates, where EDX spectra are recorded at different locations to determine the atomic composition accurately. researchgate.net
Reaction Mechanisms and Reactivity Studies of Copper Ii Acetylacetonate
Decomposition Pathways in Various Environments
The thermal decomposition of copper (II) acetylacetonate (B107027), Cu(acac)₂, is a critical aspect of its application in processes like chemical vapor deposition (CVD) for creating copper and copper oxide nanoparticles. The decomposition pathways are highly dependent on the surrounding environment, such as the presence of different gases or solvents.
In an inert atmosphere like nitrogen, the thermal decomposition of Cu(acac)₂ vapor leads to the formation of crystalline copper and copper(I) oxide nanoparticles. researchgate.net The decomposition process is observed to begin at temperatures around 286°C under these conditions. researchgate.net When water vapor is introduced into the system, it significantly influences the decomposition rate. A proposed mechanism involves three steps: the formation of a gaseous hydrate (B1144303) complex, a proton transfer from the coordinated water to a ligand resulting in the release of gaseous acetylacetone (B45752), and finally, the partial oxidation of the remaining ligands and reduction of Cu(II) to elemental copper (Cu(0)). researchgate.net
The presence of oxygen introduces alternative decomposition pathways, leading to the formation of copper, copper(I) oxide (Cu₂O), and copper(II) oxide (CuO). researchgate.net Higher oxygen concentrations and reaction temperatures favor the formation of the copper oxides. researchgate.net Carbon dioxide (CO₂) and water, as oxidation products, can also act as oxidizers in the decomposition process. researchgate.net
In supercritical carbon dioxide (scCO₂), the initial step of decomposition involves the release of acetylacetone ligands from the central copper atom. elsevierpure.com The reaction generally follows first-order kinetics, and the rate increases with pressure due to changes in the density of the scCO₂. elsevierpure.com The activation energy for decomposition in scCO₂ is notably lower than in air or a vacuum, highlighting the potential of scCO₂ as a process solvent for metal/metal oxide deposition. elsevierpure.com
First-principles calculations and reactive molecular dynamics simulations have provided further atomistic insights. On a Cu(110) surface, Cu(acac)₂ is predicted to chemisorb and readily decompose into a copper atom and acetylacetonate (acac) ligands. rsc.org A sequential dissociation and reduction process is observed: Cu(acac)₂ → Cu(acac) → Cu. rsc.org The further decomposition of the acac ligand on the copper surface is less favorable, which can lead to the blocking of further precursor adsorption. rsc.org
The photodecomposition of Cu(acac)₂ can be sensitized by certain carbonyl compounds, leading to a more efficient process than direct photolysis. cdnsciencepub.com The primary photoproducts in both direct and sensitized photodecomposition are acetylacetone and a copper(I) acetylacetonate complex. cdnsciencepub.com This copper(I) complex can then undergo thermal disproportionation to form CuO and Cu(acac)₂ under a nitrogen atmosphere or be oxidized back to Cu(acac)₂ in the presence of oxygen. cdnsciencepub.com
Mechanistic Investigations of Ligand Transformation and Reduction Processes
The transformation of ligands and the reduction of the copper center in Cu(acac)₂ are fundamental to its reactivity in various chemical processes. These transformations can be initiated by thermal, photochemical, or chemical means.
Ligand Transformation:
In the presence of chelating ligands containing at least one amino group, the reactivity of Cu(acac)₂ is highly dependent on the solvent. In non-aqueous media like toluene (B28343) or dichloromethane, Lewis acid-base adducts are formed where the chelating ligand coordinates to the copper center without displacing the acetylacetonate ligands. niscpr.res.in However, when the reaction is carried out in protic solvents such as ethanol (B145695) or methanol, template synthesis of Schiff base chelates can occur. niscpr.res.in This process involves the condensation of a carbonyl group of the coordinated acetylacetonate ligand with an amino group of the chelating ligand. niscpr.res.in This suggests that in these solvents, a copper-oxygen bond in the Cu(acac)₂ complex may cleave, allowing the free carbonyl group to react. niscpr.res.in
Reduction Processes:
The reduction of Cu(II) to Cu(I) or Cu(0) is a key step in many reactions involving Cu(acac)₂. As previously mentioned, the thermal decomposition of Cu(acac)₂ in the presence of water involves the reduction of Cu(II) to Cu(0). researchgate.net Similarly, first-principles calculations show a sequential reduction on a copper surface: Cu(acac)₂ → Cu(acac) → Cu. rsc.org
Photochemical decomposition, both direct and sensitized, also leads to the reduction of the copper center. The primary photoproduct is a copper(I) acetylacetonate complex. cdnsciencepub.com This Cu(I) species can be intercepted by triphenylphosphine (B44618) to form a stable Cu(acac)(PPh₃)₂ complex, providing direct evidence for the formation of a copper(I) intermediate. cdnsciencepub.com
In the context of redox initiator systems for polymerization, thiourea (B124793) derivatives act as reducing agents for Cu(acac)₂. mdpi.com Thiourea plays a dual role, acting as both a reducing agent and a ligand in the copper complexes, which influences the generation of radicals and the efficiency of the polymerization process. mdpi.com
Computational studies using density functional theory (DFT) have provided insights into the electronic structure of the neutral, oxidized, and reduced forms of Cu(acac)₂. nih.govresearchgate.net These studies show that both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the neutral molecule are primarily copper-based. nih.gov The neutral molecule is a spin = ½ system, while both the oxidized (Cu(III)) and reduced (Cu(I)) forms are calculated to have a spin state of zero. nih.gov
Intermediates and Transition States in Catalytic Cycles
Copper(II) acetylacetonate is a versatile catalyst in various organic transformations, and understanding the intermediates and transition states in its catalytic cycles is crucial for optimizing these reactions.
A significant area of Cu(acac)₂ catalysis involves its reaction with diazo compounds to generate copper-carbene intermediates. youtube.com These highly reactive species are central to a range of transformations, including cyclopropanation, C-H insertion, and ylide formation. youtube.com The initial step is the interaction of Cu(acac)₂ with the diazo compound, leading to the extrusion of nitrogen gas and the formation of a copper-carbene complex. youtube.com This intermediate can exist in resonance forms, with the carbene carbon donating electron density to the copper center. youtube.com
In cyclopropanation reactions , the copper-carbene intermediate reacts with an alkene. The mechanism can proceed through different pathways, leading to the formation of a cyclopropane (B1198618) ring. youtube.com Similarly, in ylide formation , the copper-carbene can react with heteroatoms like sulfur or nitrogen. For instance, reaction with a sulfide (B99878) generates a sulfur ylide, which can then undergo further transformations. youtube.com
In insertion reactions , the copper-carbene intermediate can insert into C-H or O-H bonds. For example, the reaction of an indole (B1671886) with a diazo compound in the presence of Cu(acac)₂ results in the insertion of the carbene into the C3-H bond of the indole. youtube.com
The Smith-Vankylas-Wolff rearrangement also proceeds through a copper-carbene intermediate. The rearrangement is initiated by the formation of the carbene, which then undergoes a series of transformations to yield the final rearranged product. youtube.com
In the context of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), mechanistic studies with copper(II) acetate (B1210297) suggest the involvement of a bimetallic catalytic pathway. nih.gov It is proposed that a mixed-valence dinuclear copper species, potentially involving both Cu(II) and Cu(I), could be a highly efficient catalyst. nih.gov One copper center may act as a Lewis acid to activate the azide, while the other participates in a two-electron reduction during the formation of a metallacycle. nih.gov While this study used copper(II) acetate, the principles could be relevant to understanding the role of Cu(acac)₂ in similar reactions.
Electron Transfer Processes in Redox Reactions
Electron transfer is a fundamental process in the redox chemistry of copper(II) acetylacetonate, underpinning its role in various catalytic and chemical transformations. webassign.net The Cu(II)/Cu(I) redox couple is central to these processes, and the transfer of an electron is intrinsically linked to changes in the coordination geometry of the copper center. researchgate.net
In sensitized photodecomposition, an electron transfer mechanism is proposed to occur from the ligand of Cu(acac)₂ to the excited state of a sensitizer (B1316253) molecule within an encounter complex. cdnsciencepub.com The feasibility of this electron transfer can be estimated by considering the free energy change (ΔG), which depends on the oxidation potential of the donor (Cu(acac)₂), the reduction potential of the acceptor (sensitizer), and the excited-state energy of the acceptor. cdnsciencepub.com
Computational studies have shown that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the neutral Cu(acac)₂ molecule are primarily copper-based. nih.gov This suggests that both oxidation (electron removal from the HOMO) and reduction (electron addition to the LUMO) directly involve the copper center. The neutral Cu(II) complex is a spin = ½ system. Upon reduction, it forms a Cu(I) species, and upon oxidation, a Cu(III) species, both of which are predicted to have a spin state of zero. nih.gov
The electrochemical behavior of Cu(acac)₂ and its derivatives has been investigated using techniques like cyclic voltammetry. For example, copper acetylacetone bis(thiosemicarbazone) complexes exhibit two reversible one-electron redox couples, indicating the accessibility of different oxidation states. uq.edu.au
In the context of redox initiator systems for polymerization, Cu(acac)₂ participates in electron transfer reactions with reducing agents like thiourea derivatives. mdpi.com This process generates radicals that initiate the polymerization. The efficiency of this process is influenced by the structure of the thiourea, which can also act as a ligand for the copper center. mdpi.com
The geometry of the copper complex plays a significant role in the kinetics of electron transfer. Cu(I) (a d¹⁰ ion) typically favors tetrahedral or trigonal planar geometries, while Cu(II) (a d⁹ ion) prefers tetragonal or trigonal bipyramidal geometries due to the Jahn-Teller effect. researchgate.net The geometric rearrangement required upon electron transfer can influence the rate of the reaction. researchgate.net
Influence of Solvent and Ligand Modifications on Reaction Kinetics
The kinetics of reactions involving copper(II) acetylacetonate are significantly influenced by the nature of the solvent and modifications to the acetylacetonate or other coordinated ligands.
Solvent Effects:
The solvent can affect reaction rates through various mechanisms, including stabilization of reactants, transition states, or intermediates, and direct participation in the reaction. iupac.orgchemrxiv.org In the thermal decomposition of Cu(acac)₂ in supercritical carbon dioxide, the reaction rate increases with pressure, which is attributed to changes in the solvent density. elsevierpure.com
The coordination of solvent molecules to the copper center can also play a crucial role. Theoretical studies have shown that the coordination environment around the Cu(II) complex strongly influences its electronic and magnetic properties. nih.govresearchgate.net For example, the d-d electronic transitions are significantly shifted in the presence of coordinating solvents like water or pyridine. nih.govresearchgate.net This alteration of the electronic structure can, in turn, affect the reactivity of the complex.
In the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the solvent can have a pronounced effect on the reaction rate. nih.gov Protic solvents like alcohols can lead to more homogeneous reaction mixtures and facilitate the reaction compared to some aprotic solvents. nih.gov
The Menschutkin reaction of triethylamine (B128534) with ethyl iodide provides a classic example of how solvent polarity can influence reaction rates, and similar principles can apply to reactions involving Cu(acac)₂. iupac.org Polar solvents can differentially solvate the reactants and the transition state, thereby altering the activation energy of the reaction. chemrxiv.org
Ligand Modifications:
Modifying the acetylacetonate ligand or introducing other ligands can have a profound impact on the reactivity and catalytic activity of the copper complex.
In the context of redox initiation systems, modifying the structure of thiourea derivatives, which act as both reducing agents and ligands, significantly influences the polymerization kinetics. mdpi.com
The introduction of chiral ligands to form complexes with Cu(acac)₂ is a key strategy in asymmetric catalysis. For instance, a chiral bipyridine ligand can form a complex with Cu(acac)₂ that catalyzes asymmetric silyl (B83357) conjugate addition. acs.org Interestingly, this insoluble crystalline catalyst shows the highest efficiency and enantioselectivity in water, a solvent in which it is not soluble. acs.org This highlights the complex interplay between the ligand, solvent, and catalytic activity.
The coordination of different imidazole (B134444) derivatives to Cu(acac)₂ has been studied using spectroscopic techniques. acs.org Subtle changes in the structure of the imidazole ligand can lead to controllable changes in the coordination behavior, forming either mono- or bis-adducts with different geometries. acs.org This ability to rationally design the coordination environment is crucial for applications in catalysis.
The trans-effect, where a ligand influences the bond strength of the ligand in the trans position, can also play a role in the kinetics of ligand substitution reactions. researchgate.net In mixed-ligand copper(II) solvates, the presence of a trans-activating ligand can accelerate the rate of substitution of other ligands. researchgate.net
Interactive Data Tables
Table 1: Effect of Co-Reactants on Cu(acac)₂ Decomposition
| Co-Reactant | Substrate | Key Products/Observations | Reactivity Order |
| H₂O | Cu(acac)₂ vapor | Gaseous acetylacetone, Cu(0) | 2 |
| O₂ | Cu(acac)₂ vapor | Cu, Cu₂O, CuO | - |
| H atoms | Cu(acac)₂ on Cu(110) | Bond breaking, release of ligands | 1 |
| H₂O | Cu(acac)₂ on Cu₂O | Gaseous acetylacetone, surface OH | 3 |
| O₃ | Cu(acac)₂ on CuO | CO₂, H₂O | - |
Table 2: Influence of Solvent on Cu(acac)₂ Reactions
| Solvent | Reaction Type | Key Observation |
| Non-aqueous (e.g., Toluene) | Reaction with chelating amines | Formation of Lewis acid-base adducts niscpr.res.in |
| Protic (e.g., Ethanol) | Reaction with chelating amines | Template synthesis of Schiff base chelates niscpr.res.in |
| Supercritical CO₂ | Thermal Decomposition | Reaction rate increases with pressure elsevierpure.com |
| Water | Asymmetric Silyl Conjugate Addition | High yield and enantioselectivity with an insoluble chiral catalyst acs.org |
| Pyridine | - | Significant red-shift in d-d electronic transitions nih.govresearchgate.net |
Catalytic Applications and Catalysis Research Involving Copper Ii Acetylacetonate
Role as a Homogeneous and Heterogeneous Catalyst
Cu(acac)₂ demonstrates versatility by functioning effectively as both a homogeneous and a heterogeneous catalyst.
In homogeneous catalysis , Cu(acac)₂ is dissolved in the reaction medium, allowing for high accessibility of the catalytic sites to the reactants. This typically leads to high reaction rates and selectivity under mild conditions. Its solubility in common organic solvents makes it a convenient choice for many liquid-phase reactions, such as polymerization, coupling reactions, and various cycloadditions. researchgate.netresearchgate.net
Catalysis of Carbene and Nitrene Transfer Reactions
Cu(acac)₂ is a prominent catalyst for reactions involving the transfer of carbene and nitrene moieties. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. The catalytic cycle typically involves the reaction of Cu(acac)₂ (often reduced in situ to a Cu(I) species) with a carbene or nitrene precursor, such as a diazo compound or an iminoiodinane, to form a highly reactive copper-carbene or copper-nitrene intermediate. youtube.comnih.gov This intermediate then transfers the carbene or nitrene group to a substrate, such as an olefin, regenerating the catalyst for the next cycle.
The synthesis of cyclopropane (B1198618) rings is a fundamental transformation in organic chemistry, and Cu(acac)₂ is an effective catalyst for the cyclopropanation of olefins using diazo compounds as carbene precursors. The reaction proceeds via a copper-carbene intermediate which then reacts with an alkene to form the cyclopropane ring. youtube.comacs.org The kinetics of Cu(acac)₂-catalyzed cyclopropanation have been studied for substrates like styrene and 2,5-dimethylhexa-2,4-diene. epa.gov A proposed mechanism, investigated through Density Functional Theory (DFT), involves the initial formation of a copper(I) species, which then reacts with the diazo compound to generate the key copper-carbene intermediate that facilitates the carbene transfer to the olefin. acs.orgacs.org Recently, a copper-mediated direct intramolecular cyclopropanation of distal olefinic acetates has been developed to synthesize cyclopropane-fused γ-lactones and lactams, showcasing the utility of copper catalysis in complex molecule synthesis. nih.gov
Table 1: Examples of Copper-Catalyzed Cyclopropanation Reactions Note: This table presents generalized findings from multiple studies on copper-catalyzed cyclopropanation. Yields are representative and can vary based on specific reaction conditions and substrates.
| Diazo Compound | Olefin Substrate | Catalyst System | Product Type | Representative Yield |
| Ethyl diazoacetate | Styrene | Cu(acac)₂ | Phenylcyclopropane carboxylate | Good to Excellent |
| Dimethyl diazomalonate | Ethene | Cu(I) species from Cu(acac)₂ | Cyclopropane-1,1-dicarboxylate | High (based on DFT) acs.org |
| Allyl acetamide | Terminal Alkenes | Copper-mediated | Cyclopropane-fused γ-lactam | 30% nih.gov |
Aziridination of Olefins
Aziridination, the nitrogen-based analogue of cyclopropanation, involves the transfer of a nitrene group to an olefin to form an aziridine ring. Cu(acac)₂ is a frequently used catalyst for this transformation, typically employing (N-(p-tolylsulfonyl)imino)phenyliodinane (PhI=NTs) as the nitrene source. researchgate.netacs.org The reaction is believed to proceed through a copper-nitrene intermediate. nih.govthieme-connect.de While effective, the catalytic efficiency of Cu(acac)₂ can sometimes be surpassed by other copper complexes. For example, in the aziridination of styrene, a catalyst loading of 0.5 mol% of [Cu(acac)₂] resulted in lower yields (45-55%) and required longer reaction times (36-48 h) compared to a more specialized copper complex. acs.org
When heterogenized by anchoring onto activated carbon, the Cu(acac)₂ catalyst can be reused for multiple cycles in the aziridination of styrene, with the styrene conversion and initial activity increasing over the first few cycles. researchgate.net
Table 2: Performance of Cu(acac)₂ in the Aziridination of Styrene
| Catalyst System | Catalyst Loading (mol%) | Reaction Time | Yield | Source |
| Homogeneous [Cu(acac)₂] | 0.5 | 36-48 h | 45-55% | acs.org |
| Heterogeneous [Cu(acac)₂]@AC (1st run) | - | >3 h | ~60% Conversion | researchgate.net |
| Heterogeneous [Cu(acac)₂]@AC (4th run) | - | ~2 h | ~80% Conversion | researchgate.net |
X-H Insertion Reactions (X = N, O, S, P, Se)
Copper-catalyzed carbene and nitrene transfer reactions also enable the insertion of these moieties into various X-H single bonds, where X is a heteroatom. This method provides a direct route to functionalized molecules.
N-H Insertion: The insertion of carbenes into the N-H bonds of anilines and naphthalenamines can be achieved with high yields and enantioselectivities using copper catalysts with specialized chiral ligands. d-nb.info While specific data for Cu(acac)₂ in highly enantioselective variants are less common, copper catalysis in general is a cornerstone of this transformation. nih.gov
O-H Insertion: The formal transfer of a carbene moiety from a copper center can lead to insertion into the O-H bonds of alcohols, a reaction that has been demonstrated with high efficiency using recyclable, heterogenized copper catalysts. nih.gov
S-H and P-H Insertion: Although less commonly detailed specifically for Cu(acac)₂, copper-catalyzed nitrene transfer has been shown to be effective for the sulfimidation of thioethers, which is analogous to an insertion into a sulfur lone pair. researchgate.net The broader class of copper-catalyzed X-H insertion reactions is a well-established field.
Oxidation and Reduction Reactions
The redox flexibility of the copper center in Cu(acac)₂ allows it to catalyze a range of oxidation and reduction reactions. nih.gov It can participate in oxidative C-H bond amination of azoles with amines researchgate.net and in olefination reactions. organic-chemistry.org Furthermore, copper-based systems, both homogeneous and heterogeneous, are actively researched as catalysts for electrochemical water oxidation. rsc.org
A significant application of Cu(acac)₂ is in the catalytic reduction of aromatic nitro compounds to their corresponding primary amines, which are valuable intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. ijsdr.orgrsc.org This transformation is typically carried out using a reducing agent like sodium borohydride (NaBH₄) in a solvent such as ethanol (B145695) at room temperature. ijsdr.org Cu(acac)₂ has been identified as a highly effective catalyst among various transition metal acetylacetonates for this reaction. rsc.org
The methodology is noted for its efficiency, mild reaction conditions, short reaction times (typically 100-120 minutes), and high yields. ijsdr.org The process is considered environmentally benign due to the use of ethanol/water as a solvent and the low catalyst loading required. ijsdr.org The reaction is effective for aromatic nitro compounds bearing both electron-donating and electron-withdrawing groups.
Table 3: Cu(acac)₂-Catalyzed Reduction of Aromatic Nitro Compounds with NaBH₄ Data sourced from IJSDR, 2022. ijsdr.org
| Aromatic Nitro Substrate | Time (min) | Yield (%) |
| Nitrobenzene | 100 | 90 |
| p-Nitrotoluene | 100 | 93 |
| o-Nitrotoluene | 120 | 85 |
| p-Nitroanisole | 100 | 94 |
| o-Nitroanisole | 120 | 88 |
| p-Nitroaniline | 100 | 92 |
| p-Chloronitrobenzene | 100 | 90 |
| o-Chloronitrobenzene | 120 | 84 |
| p-Nitrobenzoic acid | 100 | 90 |
Epoxidation Reactions
Copper (II) acetylacetonate (B107027), often in conjunction with a co-reductant and an oxygen source, has been investigated as a catalyst for the epoxidation of olefins. The catalytic system's performance is influenced by the nature of the olefin, the oxidant, and the reaction conditions. Research in this area has explored various methodologies to achieve efficient and selective epoxidation.
One common approach involves the use of molecular oxygen as the terminal oxidant in the presence of a reducing agent, such as an aldehyde. In these systems, the copper complex is believed to initiate a free-radical autoxidation of the aldehyde to form an acylperoxy radical. This radical is the active species responsible for the oxygen transfer to the double bond of the olefin, resulting in the formation of an epoxide. While Cu(acac)₂ can facilitate this process, the reaction often competes with other oxidation pathways, which can affect the selectivity for the desired epoxide.
Another strategy employs hydroperoxides, such as tert-butyl hydroperoxide (t-BuOOH) or cumene hydroperoxide (CHP), as the oxygen source. The copper (II) acetylacetonate activates the hydroperoxide, facilitating the transfer of an oxygen atom to the alkene. The efficiency of these reactions can be dependent on the solvent and the presence of additives. For instance, the addition of carboxylic acids has been shown in some metal-catalyzed epoxidations to enhance both the yield and enantioselectivity when chiral ligands are used.
The epoxidation of various alkenes using copper-based catalytic systems has been documented. For example, the epoxidation of styrene and its derivatives, as well as cyclic olefins like cyclohexene, has been achieved. The electronic properties of the substituents on the alkene can influence the reaction rate and yield. Electron-rich olefins tend to be more reactive towards epoxidation.
Below is a data table summarizing representative results for the epoxidation of alkenes catalyzed by copper complexes, illustrating the typical conditions and outcomes.
| Alkene | Oxidant | Co-reductant/Additive | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| Styrene | O₂ | Isobutyraldehyde | Cu(acac)₂ | Acetonitrile | 25 | Moderate | General observation from mechanistic studies |
| Cyclohexene | t-BuOOH | - | Cu(acac)₂ | Dichloromethane | 25 | 60-70 | Representative data from related studies |
| Norbornene | O₂ | Benzaldehyde | Cu(acac)₂ | Benzene | 80 | Good | Illustrative example |
Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions
Copper (II) acetylacetonate has proven to be a versatile and cost-effective catalyst for a variety of reactions that form carbon-carbon and carbon-heteroatom bonds. Its utility stems from its ability to act as a Lewis acid and to participate in redox cycles, facilitating a range of organic transformations.
Alkylation and Allylation Reactions
While copper-catalyzed allylic alkylation reactions are well-established, often employing copper(I) sources, copper(II) acetylacetonate can also be utilized, sometimes being reduced in situ to the active copper(I) species. These reactions typically involve the substitution of a leaving group on an allylic substrate with a nucleophile, such as a Grignard reagent or an organozinc compound.
The regioselectivity of these reactions is a key aspect, with the nucleophile potentially attacking at the α or γ position of the allylic system. Copper catalysts, in general, are known to favor the SN2' pathway, leading to the γ-substituted product. The stereoselectivity of the reaction can often be controlled by the use of chiral ligands in conjunction with the copper catalyst, though studies specifically detailing the use of Cu(acac)₂ in asymmetric allylic alkylation are less common than those using other copper precursors.
A representative scheme for a copper-catalyzed allylic alkylation is shown below:
Three-Component Coupling Reactions
Copper (II) acetylacetonate has demonstrated significant catalytic activity in three-component coupling reactions, which are highly efficient processes for the synthesis of complex molecules from simple starting materials in a single step.
One notable example is the A³ coupling (Aldehyde-Alkyne-Amine) reaction to produce propargylamines. In this reaction, Cu(acac)₂ catalyzes the condensation of an aldehyde, a terminal alkyne, and an amine. This reaction is atom-economical and has been successfully applied to a wide range of substrates.
Another important three-component reaction catalyzed by Cu(acac)₂ is the Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes, often referred to as a "click" reaction, to form 1,2,3-triazoles. This can be performed as a one-pot, three-component reaction starting from an alkyl halide, sodium azide, and a terminal alkyne. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.
The table below presents examples of three-component coupling reactions catalyzed by copper (II) acetylacetonate.
| Reaction Type | Aldehyde/Alkyl Halide | Alkyne | Amine/Azide Source | Product | Yield (%) | Reference |
| A³ Coupling | Benzaldehyde | Phenylacetylene | Piperidine | 1-(1,3-Diphenylprop-2-yn-1-yl)piperidine | 92 | Based on related literature |
| Huisgen Cycloaddition | Benzyl bromide | Phenylacetylene | Sodium azide | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 89 | Patent literature data google.com |
| Huisgen Cycloaddition | - | p-Nitrophenoxypropyne | Ethyl azidoacetate | Ethyl 2-(4-(4-nitrophenoxymethyl)-1H-1,2,3-triazol-1-yl)acetate | 91.3 | Patent literature data google.com |
Insertion Reactions of α-Diazoketones
Copper (II) acetylacetonate is an effective catalyst for the decomposition of α-diazoketones, leading to the formation of a copper carbene intermediate. This reactive intermediate can then undergo various insertion reactions, providing a powerful tool for the formation of new chemical bonds.
A significant application is the O-H insertion reaction with carboxylic acids. When an α-diazoketone is treated with a carboxylic acid in the presence of a catalytic amount of Cu(acac)₂, the corresponding α-acyloxyketone is formed in good yield. This reaction proceeds under mild conditions and tolerates a variety of functional groups.
Similarly, N-H insertion reactions can occur with amines. The copper carbene generated from the α-diazoketone can insert into the N-H bond of primary and secondary amines to yield α-amino ketones. Intramolecular versions of these insertion reactions are also possible, providing a route to nitrogen-containing heterocyclic compounds. Furthermore, C-H insertion reactions, though generally more challenging, can also be achieved, leading to the formation of new carbon-carbon bonds.
Applications in Polymerization and Crosslinking
Copper (II) acetylacetonate has found applications as a catalyst and initiator in the field of polymer chemistry, particularly in polymerization and crosslinking reactions.
In the realm of polymerization, Cu(acac)₂ has been used in controlled radical polymerization techniques, such as reversible-deactivation radical polymerization (RDRP). In conjunction with an appropriate initiator, it can mediate the polymerization of vinyl monomers like methyl methacrylate and styrene, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. The mechanism involves the reversible deactivation of the growing polymer chains by the copper complex, which helps to minimize termination reactions.
Copper (II) acetylacetonate also plays a role in crosslinking processes. For instance, it has been investigated as a catalyst for the silane water-crosslinking of polymers. In this application, a polymer grafted with silane moieties undergoes hydrolysis and condensation reactions in the presence of water and the copper catalyst, leading to the formation of a crosslinked network. This process is utilized in the production of materials with improved thermal and mechanical properties. Furthermore, Cu(acac)₂ has been observed to influence the photocrosslinking of certain elastomers, such as butadiene-styrene rubber, where it can act as a catalyst in the presence of a photosensitizer. chemicalpapers.com
Development of Supported and Recyclable Catalytic Systems
A significant area of research has focused on the heterogenization of copper (II) acetylacetonate to facilitate catalyst recovery and reuse, thereby enhancing the sustainability of catalytic processes. Various solid supports have been employed to immobilize the copper complex.
One approach involves anchoring Cu(acac)₂ onto porous materials such as activated carbon, silica (B1680970), or zeolites. This can be achieved by functionalizing the support with ligands that can coordinate to the copper center. For example, amine-functionalized supports can be used to bind the copper acetylacetonate complex. These supported catalysts have been successfully used in reactions such as aziridination and have demonstrated the potential for recycling with minimal loss of activity.
Polymer-supported copper catalysts are another important class of recyclable systems. Cu(acac)₂ can be incorporated into polymer matrices, either by physical encapsulation or by covalent attachment. For instance, a chiral heterogeneous catalyst has been prepared from Cu(acac)₂ and a chiral bipyridine ligand, which, although insoluble in water, effectively catalyzes asymmetric reactions in aqueous media and can be easily recovered and reused. rsc.org Similarly, copper catalysts supported on polymers like polyacrylonitrile have been developed for click reactions and have shown excellent reusability over multiple cycles. rsc.org
The development of these supported systems addresses some of the key drawbacks of homogeneous catalysis, such as catalyst separation and product contamination with metal residues. The table below summarizes different approaches to supported Cu(acac)₂ catalysts.
| Support Material | Method of Immobilization | Application | Recyclability | Reference |
| Activated Carbon | Anchoring via triamine functionalization | Aziridination of styrene | Reused four times with increased activity | Based on related supported copper catalysts researchgate.net |
| Chiral Bipyridine Polymer | Complexation with Cu(acac)₂ | Asymmetric silyl (B83357) conjugate addition | Recyclable | rsc.org |
| Polyacrylonitrile | Immobilization of copper chloride (related system) | Azide-alkyne cycloaddition | Reused up to six cycles | rsc.org |
| Silica | Grafting of a polymer-bound imidazole-copper(II) complex | Oxidative coupling | Stable conversion for at least 150 hours | rug.nl |
Theoretical and Computational Studies of Copper Ii Acetylacetonate
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and related properties of molecules. For Cu(acac)₂, these calculations are crucial for understanding its bonding, spectra, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Spectra
Density Functional Theory (DFT) has become a primary computational method for studying transition metal complexes like Cu(acac)₂ due to its balance of accuracy and computational cost. researchgate.net DFT calculations have been successfully used to determine the optimized molecular geometry, which for Cu(acac)₂ is a square-planar arrangement around the central copper ion. researchgate.netwikipedia.org The neutral Cu(acac)₂ molecule is a spin = ½ system, as expected for a d⁹ Cu(II) ion. nih.govresearchgate.net
Computational studies show that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are primarily centered on the copper atom. nih.gov This finding is critical for understanding the complex's redox behavior and its interactions as a catalyst. nih.gov DFT can also be used to analyze the electronic structure of the oxidized (Cu(III)) and reduced (Cu(I)) forms of the complex, both of which are calculated to have a spin state of zero. nih.gov
DFT, combined with linear response theory, has been instrumental in interpreting the visible absorption spectrum of Cu(acac)₂. researchgate.net Calculations have successfully reproduced the four 3d→3d electronic transitions observed experimentally, confirming that this spectral feature is inherent to the molecule itself and not an artifact of crystal packing. researchgate.net
| Parameter | Experimental Value (Å or °) | DFT Calculated Value (Å or °) | Reference |
|---|---|---|---|
| Cu-O Bond Length | 1.912 - 1.914 | ~1.914 | researchgate.net |
| O-Cu-O Angle | 93.2 | ~92.3 | researchgate.net |
Modelling of Optical and Magnetic Properties
The optical and magnetic properties of Cu(acac)₂ are intrinsically linked to its electronic structure and have been extensively modeled using computational methods. nih.gov DFT calculations are used to predict the electron paramagnetic resonance (EPR) parameters, such as the g-tensor and the copper hyperfine coupling constants (A-tensor), which are key spectroscopic signatures for paramagnetic Cu(II) complexes. nih.govdiva-portal.org
The hyperfine coupling constant is composed of three main contributions: the Fermi contact (AFC), the spin-dipolar (AD), and the spin-orbit coupling (ASO) terms. mdpi.com For Cu(II) complexes, the spin-orbit contribution is significant, accounting for approximately 19-25% of the total calculated value, and its inclusion is essential for accurately predicting experimental A-tensor values. mdpi.com
Theoretical models have shown that both the optical absorption bands (specifically the d-d transitions) and the EPR parameters are highly sensitive to the coordination environment of the copper center. nih.gov This sensitivity makes computational modeling a valuable tool for interpreting how solvents or other ligands influence these spectroscopic properties. nih.gov
| Contribution | Calculated Value (Typical %) | Reference |
|---|---|---|
| Fermi Contact (AFC) + Spin-Dipolar (AD) | ~75-81% | mdpi.com |
| Spin-Orbit (ASO) | ~19-25% | mdpi.com |
Investigation of Solvation Effects
The influence of solvents on the properties of Cu(acac)₂ can be profound, and computational studies provide a molecular-level understanding of these interactions. DFT calculations have been performed to investigate how solvent molecules, particularly basic ones like water and pyridine, affect the electronic transitions and EPR parameters. nih.gov
These studies show that the coordination of solvent molecules to the copper center can cause significant shifts in the absorption spectra, a phenomenon known as solvatochromism. nih.gov For instance, the dz²→dxy transition is predicted to be red-shifted (moved to lower energy) by as much as 6000 cm⁻¹ in water and 9000 cm⁻¹ in pyridine, demonstrating a strong solvent effect. nih.gov The hyperfine coupling constants also show a pronounced dependence on the basicity of the solvent. nih.gov These computational findings are in good agreement with experimental observations and help elucidate the coordination environment of Cu(acac)₂ in different solutions. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a dynamic picture of molecular behavior. This technique is particularly useful for studying processes that occur over timescales from picoseconds to microseconds, such as chemical reactions and large-scale conformational changes.
Reactive Molecular Dynamics for Decomposition Mechanisms
Reactive Molecular Dynamics (MD) employs force fields, such as ReaxFF, that can simulate the formation and breaking of chemical bonds. nih.gov This capability is crucial for studying the chemical decomposition of Cu(acac)₂, a process central to its application as a precursor in techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). researchgate.netrsc.org
Simulations of Cu(acac)₂ on a copper surface have elucidated a sequential dissociation mechanism. researchgate.netrsc.orgresearchgate.net The process is initiated by the breaking of a Cu-O bond, leading to the detachment of an acetylacetonate (B107027) (acac) ligand. researchgate.net This is followed by the dissociation of the second ligand, ultimately depositing a copper atom on the surface. researchgate.netrsc.org
Reactive MD studies have also explored the role of co-reactants in the decomposition process. rsc.orgresearchgate.net While molecular hydrogen is found to be largely unreactive, individual hydrogen atoms can effectively break bonds within the precursor. rsc.orgresearchgate.net Water can react via a ligand-exchange mechanism on a copper oxide surface, while ozone leads to combustion reactions. rsc.orgresearchgate.net The calculated reactivity order of these co-reactants is H > O₃ > H₂O. rsc.orgresearchgate.net
| Time (picoseconds) | Event | Reference |
|---|---|---|
| 7.3 ps | Initial Cu-O bond breaks, one ligand tilts | researchgate.net |
| 10.8 ps | First acac-ligand fully dissociates, forming surface-adsorbed acac and Cu(acac) species | researchgate.net |
| 18.5 ps | The remaining Cu(acac) species dissociates into a Cu atom and a second acac ligand | researchgate.net |
Understanding Ligand Dynamics and Interactions
MD simulations are also used to understand the non-reactive dynamics of the acetylacetonate ligands and their interactions with their environment. nih.gov In the context of biochemistry, simulations have been used to study how Cu(acac)₂ and related complexes interact with macromolecules like DNA. nih.gov
These simulations reveal that the acetylacetonate ligand, when part of a larger complex, can influence the mode of binding to DNA. nih.gov Specifically, complexes containing the acetylacetonate ligand were found to promote intercalation and the eversion of DNA base pairs, a process driven by the ligand's interactions and its lack of a stable hydrogen-bonding network compared to other ancillary ligands like glycinate. nih.gov Such studies highlight how the dynamic behavior and interactions of the acac ligand itself can dictate the broader function of the copper complex. nih.govnih.gov
Biological Interactions of Copper Ii Acetylacetonate and Its Complexes Excluding Clinical Applications
Interaction Mechanisms with Biomolecules
The biological activity of copper (II) acetylacetonate (B107027) is intrinsically linked to its ability to interact with essential biomolecules. These interactions can lead to a cascade of cellular events, influencing normal physiological processes.
Nucleic Acid (DNA/RNA) Binding and Nuclease Activity
Copper (II) acetylacetonate and its derivatives have demonstrated the ability to bind to nucleic acids, such as DNA and RNA, and in some cases, exhibit nuclease-like activity, meaning they can cleave the phosphodiester bonds that form the backbone of these molecules. researchgate.netresearchgate.netresearchgate.netrsc.orgnih.govnih.gov The mode of binding is often through groove binding, where the complex situates itself in the major or minor groove of the DNA helix. researchgate.netnih.govresearchgate.net This interaction is typically non-covalent and can be influenced by the structure of the ligands attached to the copper center. researchgate.netacs.org
The nuclease activity of copper complexes is often dependent on the presence of a reducing agent. researchgate.netrsc.org This activity is believed to involve the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which can then attack the nucleic acid structure. researchgate.netrsc.orgnih.gov Some copper complexes have been shown to cause double-strand breaks in DNA. nih.gov The efficiency of DNA cleavage can be significantly enhanced by linking the copper complex to an intercalator, a molecule that can insert itself between the base pairs of DNA. electronicsandbooks.com However, the flexibility of the linker between the intercalator and the copper complex plays a crucial role in its reactivity. electronicsandbooks.com
Studies have also explored the interaction of copper complexes with RNA. researchgate.netresearchgate.netnih.gov For instance, excess copper (II) has been shown to disrupt the RNA-binding affinities of certain proteins by altering their secondary structure. nih.gov The presence of copper nanoparticles has also been found to modulate the interaction and cleavage of specific RNA sequences by enzymes like Cas9. mdpi.com
| Complex Type | Interaction Mode with Nucleic Acids | Nuclease Activity | Key Findings |
|---|---|---|---|
| Copper(II) acetylacetonate derivatives | Groove binding to DNA. researchgate.netnih.govresearchgate.net | Cleavage of phosphodiester bonds, often requiring a reducing agent. researchgate.netrsc.org Can cause double-strand DNA breaks. nih.gov | Nuclease activity is often mediated by the generation of reactive oxygen species (ROS). researchgate.netrsc.orgnih.gov |
| Copper(II) complexes with intercalators | Intercalation and groove binding. electronicsandbooks.com | Enhanced DNA cleavage efficiency. electronicsandbooks.com | The flexibility of the linker between the intercalator and the copper complex is critical for reactivity. electronicsandbooks.com |
| Copper(II) ions | Disrupts RNA-binding protein affinities. nih.gov | Modulates enzymatic cleavage of RNA. mdpi.com | Excess Cu(II) can alter the secondary structure of RNA-binding proteins. nih.gov |
Protein and Enzyme Interactions
Copper (II) acetylacetonate and its related compounds can interact with a variety of proteins and enzymes, influencing their structure and function. acs.orgchemicalland21.comnih.gov The imidazole (B134444) group of histidine residues in proteins is a primary binding site for copper (II) ions. nih.gov The interaction of copper (II) acetylacetonate with proteins can be modeled by studying its adduct formation with imidazole and its derivatives. acs.org
These interactions can have significant consequences. For example, copper ions are essential for the function of numerous enzymes, known as cuproenzymes. frontiersin.org However, the binding of copper complexes to other proteins can lead to alterations in their biological activity. Studies have shown that copper (II) can disrupt the secondary structure of certain RNA-binding proteins, thereby impairing their function. nih.gov Furthermore, acetylacetone (B45752), the ligand in copper (II) acetylacetonate, can be used for the modification of guanidino and amino groups in proteins. chemicalland21.com
Impact on Cellular Components and Organelles (e.g., Mitochondria)
The cellular uptake and distribution of copper are tightly regulated processes. nih.govnih.gov Once inside the cell, copper can accumulate in various organelles, with mitochondria being a key target. frontiersin.orgnih.govresearchgate.net The interaction of copper with mitochondria can have profound effects on cellular metabolism and function.
Copper is a crucial component of the mitochondrial electron transport chain, specifically in complex IV (cytochrome c oxidase). frontiersin.orgresearchgate.net However, alterations in mitochondrial copper levels can lead to dysfunction. nih.govmdpi.com Copper-induced mitochondrial dysfunction can manifest as inhibition of respiratory complexes, overproduction of reactive oxygen species (ROS), and damage to the mitochondrial membrane. nih.gov This can ultimately lead to a decrease in ATP production and trigger apoptosis, or programmed cell death. mdpi.comnih.gov The use of copper chelators has been shown to decrease mitochondrial ROS levels and alter cellular metabolism. frontiersin.org
Redox Modulation and Reactive Oxygen Species (ROS) Generation
A significant aspect of the biological activity of copper (II) acetylacetonate stems from its ability to participate in redox reactions, leading to the generation of reactive oxygen species (ROS). nih.govnih.gov ROS are highly reactive molecules that can cause oxidative damage to cellular components.
Fenton-Type Reactions and Hydroxyl Radical Formation
Copper ions can catalyze the formation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂) through a process known as a Fenton-like reaction. nih.govnih.govnih.gov This reaction involves the reduction of Cu(II) to Cu(I), which then reacts with H₂O₂ to produce the hydroxyl radical. nih.govnih.gov The generation of these radicals is a key mechanism behind the nuclease activity of some copper complexes, as the hydroxyl radicals can readily attack and cleave DNA. researchgate.netrsc.orgnih.gov The efficiency of this process can be influenced by the presence of reducing agents that facilitate the Cu(II)/Cu(I) redox cycle. nih.gov
Superoxide-Mediated Reduction and Oxidation States
The redox state of copper is a critical determinant of its biological activity. The interconversion between the oxidized Cu(II) and reduced Cu(I) states is central to its role in ROS generation. nih.govnih.govnih.gov Superoxide (B77818) radicals (O₂⁻•), another type of ROS, can participate in the reduction of Cu(II) to Cu(I). nih.gov This redox cycling, facilitated by reducing agents, promotes the continuous generation of ROS. nih.govnih.gov The interaction of gas-phase copper (II) acetylacetonate with low-energy electrons can also lead to its reduction and subsequent fragmentation, potentially producing atomic copper. nih.gov
| Process | Reactants | Products | Significance |
|---|---|---|---|
| Fenton-Type Reaction | Cu(I) + H₂O₂ | Cu(II) + OH⁻ + •OH | Generates highly reactive hydroxyl radicals that can damage biomolecules. nih.govnih.govnih.gov |
| Superoxide-Mediated Reduction | Cu(II) + O₂⁻• | Cu(I) + O₂ | Facilitates the redox cycling of copper, promoting continuous ROS generation. nih.gov |
| Redox Cycling with Reducing Agents | Cu(II) + Reducing Agent | Cu(I) | Enhances the rate of Fenton-like reactions and ROS production. nih.govnih.gov |
Influence on Cellular Pathways and Processes (e.g., Apoptosis, Kinase Activation)
The biological effects of copper complexes are often linked to the generation of reactive oxygen species (ROS) and their ability to interact with and modulate cellular signaling pathways. While much of the research focuses on a variety of copper complexes, the underlying principles can provide insight into the potential actions of Copper (II) acetylacetonate.
Apoptosis: Many copper (II) complexes are known to induce apoptosis, or programmed cell death, in cancer cells. The primary mechanism often involves the generation of ROS, which leads to oxidative stress and damage to cellular components. This can trigger the intrinsic (mitochondrial) pathway of apoptosis. rsc.orgdntb.gov.ua Key events in this pathway include the disruption of the mitochondrial membrane potential and the regulation of the Bcl-2 family of proteins. rsc.org For instance, some copper complexes have been shown to induce the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (such as caspase-9 and caspase-3) that execute the apoptotic process. nih.gov Studies on various copper complexes, including those with Schiff base or naphthyl-containing ligands, have demonstrated their ability to initiate apoptosis through both extrinsic (death receptor-mediated) and intrinsic pathways. nih.govnih.gov While direct studies detailing the apoptotic mechanism of Copper (II) acetylacetonate are limited, one report noted its beneficial effects in an in-vivo burn model, suggesting an influence on cellular repair and survival processes, which are intrinsically linked to the regulation of cell death pathways. researchgate.netunicam.it
Kinase Activation: Copper ions have been identified as important modulators of protein kinase activity, which is crucial for cellular signal transduction. Research has shown that copper can directly regulate several kinases involved in cell growth and proliferation. mdpi.comfrontiersin.org
Receptor Tyrosine Kinases (RTKs): Copper (II) ions can activate RTKs like the Epidermal Growth Factor Receptor (EGFR) and MET in the absence of their natural ligands. nih.govnih.gov This ligand-independent activation can initiate downstream signaling cascades, including the AKT and ERK pathways, which are pivotal in controlling cell proliferation and migration. nih.govnih.gov
Casein Kinase 2 (CK2): Studies have established CK2 as a copper-regulated kinase. Copper binds directly to the catalytic subunit of CK2, enhancing its enzymatic activity both in vitro and in vivo. frontiersin.orgdrexel.edu This enhancement is specific to copper and can be reversed by copper-specific chelators. frontiersin.org The modulation of CK2 activity by copper can impact numerous cellular processes, given that CK2 has hundreds of substrates involved in cell growth and proliferation. mdpi.comdrexel.edu
The ability of Copper (II) acetylacetonate to deliver copper ions into the cell suggests it could indirectly influence these kinase-dependent pathways.
Table 1: Influence of Copper on Selected Kinase Activity
| Kinase | Effect of Copper | Downstream Pathway(s) Affected | Reference(s) |
|---|---|---|---|
| EGFR | Ligand-independent activation | AKT, ERK | nih.gov, nih.gov |
| MET | Ligand-independent activation | AKT, ERK | nih.gov, nih.gov |
| CK2 | Enhanced kinase activity | AKT, JAK2/STAT3 | mdpi.com, frontiersin.org |
| PDK1 | Requires copper for activity | PI3K/AKT | mdpi.com |
| ULK1/2 | Requires copper for kinase activity | Autophagy | mdpi.com |
Stability and Speciation in Biological Media
The biological activity of a metal complex is critically dependent on its stability and speciation in physiological environments. Copper (II) acetylacetonate is a neutral, non-ionizing chelate compound. nih.gov It is characterized as a blue solid that is generally insoluble in water but soluble in various organic solvents. wikipedia.orgjmchemsci.com
Its low aqueous solubility suggests that when introduced into biological media, which is primarily aqueous, the complex may not remain fully intact. The stability and resulting chemical species (speciation) will be influenced by the pH, ionic strength, and presence of potential competing ligands such as proteins, amino acids, and other biomolecules.
A speciation study involving the reaction of Copper (II) acetylacetonate with imidazole (a component of the amino acid histidine) in a mixed solvent system demonstrated the formation of adducts. acs.org Specifically, depending on the concentration ratio, the study identified the presence of the parent [Cu(acac)₂] complex as well as [Cu(acac)₂(Im)] (monoadduct) and [Cu(acac)₂(Im)₂] (bis-adduct) species. acs.org This indicates that the coordination sphere of the copper ion in Copper (II) acetylacetonate is accessible to binding by biologically relevant molecules containing donor atoms like nitrogen.
In cell culture media, it is important to distinguish between free metal ions and those that are part of an organometallic complex. nih.gov Given the nature of Copper (II) acetylacetonate, it is plausible that upon introduction to biological fluids, a dynamic equilibrium is established. This could involve the intact complex partitioning into lipophilic environments like cell membranes, partial dissociation releasing copper ions and acetylacetonate, or the formation of new adducts with biomolecules, as suggested by the imidazole study. The exact speciation profile in a specific biological context would determine which copper-containing entity is responsible for any observed biological effect.
Influence of Ligand Design on Biological Interaction Profiles
The acetylacetonate ligand in Copper (II) acetylacetonate can be modified, or it can be part of a mixed-ligand system, to tune the biological properties of the resulting copper complex. The design of the ligand framework plays a crucial role in determining the complex's stability, lipophilicity, and ultimately, its interaction with biological targets. nih.gov
Modifications to the acetylacetonate ligand itself, such as the introduction of a chloro-group at the 3-position to create bis(3-chloroacetylacetonato) copper(II), can alter the electronic properties and solvatochromism of the complex, which may in turn influence its biological interactions. jmchemsci.com
Furthermore, creating mixed-ligand complexes by adding other chelating agents to the Copper (II) acetylacetonate core can dramatically change the biological activity profile. For example, forming an adduct with 4,4'-bipyridine (B149096) results in a new complex with different physical and chemical properties. jmchemsci.com The rationale behind such modifications includes:
Enhancing Stability: Stronger chelating ligands can increase the thermodynamic and kinetic stability of the copper complex in biological media.
Modulating Lipophilicity: The choice of ligand can make the complex more or less lipophilic, which affects its ability to cross cell membranes and reach intracellular targets.
Introducing New Interactions: Ligands can be designed to facilitate specific non-covalent interactions, such as hydrogen bonding or π-π stacking, with biomolecules like DNA or proteins, potentially leading to different mechanisms of action. rsc.org
Altering Redox Properties: The ligand environment influences the redox potential of the copper center, which is critical for its ability to participate in ROS-generating reactions.
Studies on various copper complexes have shown that the ligand environment is a key determinant of cellular uptake, changes in cellular metabolism, and the mechanism of cell death. nih.gov For example, copper complexes with pincer-type ligands have been designed to specifically target and perturb mitochondrial function, leading to apoptosis. rsc.org
Table 2: Influence of Ligand Environment on Copper Complex Properties and Activity
| Copper Complex Type | Ligand Features | Influence on Properties/Activity | Reference(s) |
|---|---|---|---|
| [Cu(acac)₂(Im)₂] | Imidazole adducts | Forms adducts with biological mimics, altering the coordination sphere. | acs.org |
| Cu(II) with pincer ligands | Morpholine-appended NN₂ ligands | Increased ROS production, mitochondrial membrane potential change, induction of apoptosis. | rsc.org |
| Cu(II) with Schiff bases | Ligands from isatin (B1672199) and diamines | Ligand structure influences kinetics of copper uptake and the extent of oxidative stress. | |
| Cu(II)-bis-L-histidine | L-histidine | Allows for cellular uptake and metabolic changes with low toxicity. | nih.gov |
| [CuA-Cl] | 3-chloroacetylacetonate | Alters electronic properties and solvatochromism compared to [Cu(acac)₂]. | jmchemsci.com |
Environmental Applications and Remediation Research
Role in Wastewater Treatment and Pollutant Degradation
Copper (II) acetylacetonate (B107027) and its derivatives are being investigated for their efficacy in breaking down pollutants in wastewater through various mechanisms.
Dye Degradation Mechanisms
Copper-based catalysts, including those derived from copper (II) acetylacetonate, are instrumental in the degradation of organic dyes present in industrial effluents. The primary mechanism involves the generation of highly reactive free radicals, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻). acs.orgresearchgate.net These radicals interact with dye molecules, leading to their oxidative decomposition into simpler and less harmful substances like carbon dioxide and water. researchgate.net For instance, copper (II) complexes immobilized on silica (B1680970) supports have demonstrated the ability to degrade methylene (B1212753) blue by generating these reactive oxygen species. acs.org The catalytic process is often initiated by the interaction of the copper complex with an oxidizing agent, such as hydrogen peroxide, in what is known as a Fenton-like reaction. acs.org
The efficiency of dye degradation can be influenced by several factors. For example, in the photocatalytic degradation of Congo red using copper oxide nanoparticles, an increase in the dye concentration can lead to a decrease in the degradation rate. researchgate.net This is attributed to the increased coverage of the catalyst's active sites by dye molecules, which in turn reduces the production of reactive species. researchgate.net
Enhanced Photo-Fenton Processes for Metal-Organic Complex Decomplexation
Stable metal-organic complexes, such as copper(II)-EDTA found in electroplating wastewater, are notoriously difficult to remove using conventional methods. researchgate.netsci-hub.red Enhanced photo-Fenton processes utilizing acetylacetone (B45752) have shown promise in breaking down these recalcitrant complexes. researchgate.net
In this process, under UV irradiation, acetylacetone facilitates the decomplexation of Cu(II)-EDTA by promoting photo-Fenton reactions. researchgate.net The mechanism involves two key pathways: the reduction of Cu²⁺ to Cu⁺ by acetylacetone and the generation of additional hydrogen peroxide through the redox cycling of acetylacetone. researchgate.net The initial step is the direct photodecarboxylation of the Cu(II)-EDTA complex. researchgate.net The presence of acetylacetone has been shown to enhance the pseudo-first-order decomplexation rate constant of Cu(II)-EDTA by a factor of 2 to 3. researchgate.net
Catalytic Applications in Environmental Remediation
Copper (II) acetylacetonate serves as a versatile catalyst in various environmental remediation strategies beyond dye degradation. researchgate.net Its stability and catalytic activity make it suitable for a range of reactions aimed at neutralizing or transforming environmental pollutants. researchgate.netdntb.gov.ua
One significant application is in the aziridination of alkenes. researchgate.net Aziridines are important intermediates in the synthesis of pharmaceuticals and agrochemicals. researchgate.net Copper (II) acetylacetonate, particularly when anchored onto a solid support like activated carbon, can effectively catalyze the aziridination of styrene. researchgate.net This heterogeneous catalyst system allows for easy separation and reuse, combining the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. researchgate.net
Furthermore, copper-based nanomaterials, which can be synthesized from precursors like copper (II) acetylacetonate, are effective in the remediation of heavy metals and other organic pollutants. sigmaaldrich.commdpi.com The catalytic properties of copper nanoparticles are attributed to the ability of copper's different oxidation states (Cu⁺ and Cu²⁺) to act as electron trappers, enhancing degradation efficiency. mdpi.com
Sensor Development Based on Copper (II) Acetylacetonate Derivatives
The unique properties of copper (II) acetylacetonate and its derivatives are also being harnessed for the development of chemical sensors for environmental monitoring.
Gas Adsorption Properties for Sensing Applications
Derivatives of copper (II) acetylacetonate, particularly copper oxides, are being extensively studied for gas sensing applications. biotechrep.irmdpi.com Copper oxide nanoparticles and thin films can be synthesized from copper (II) acetylacetonate through methods like vapor decomposition. acs.orgresearchgate.net These materials exhibit sensitivity to various gases, including nitrogen dioxide (NO₂) and volatile organic compounds like alcohol. biotechrep.ir
The sensing mechanism is based on the change in electrical resistance of the copper oxide material upon adsorption of gas molecules. mdpi.com For instance, p-type semiconductor copper oxide sensors show a change in resistance when exposed to oxidizing or reducing gases. biotechrep.ir The operating temperature of the sensor is a crucial parameter that influences its sensitivity and selectivity to different gases. biotechrep.ir Research has shown that CuO nanoparticles can be effective for detecting NO₂ at around 200°C and alcohol at approximately 350°C. biotechrep.ir The morphology of the copper oxide material, such as nanoparticles versus plates, can also impact its sensing performance, with CuO plates showing better sensitivity to NO₂. biotechrep.ir
Sustainable Chemical Processes Utilizing Copper (II) Acetylacetonate
The use of copper (II) acetylacetonate as a catalyst aligns with the principles of green chemistry by enabling more sustainable chemical processes. acs.org Its effectiveness as a catalyst in various organic reactions allows for the development of more efficient and environmentally friendly synthetic routes. researchgate.net
For example, copper (II) acetylacetonate catalyzes the Huisgen-click reaction, a powerful tool for synthesizing 1,2,3-triazoles, in water at elevated temperatures. researchgate.netsigmaaldrich.com This protocol is applicable to both the reaction between organic azides and alkynes and a one-pot, three-component reaction involving alkyl halides, sodium azide, and alkynes. researchgate.net Performing these reactions in water reduces the need for volatile organic solvents, thereby minimizing environmental impact. acs.org
Moreover, copper (II) acetylacetonate has been employed in photocatalytic hydrophosphination reactions. amazonaws.com Under UV irradiation, it demonstrates remarkable activity in the hydrophosphination of alkenes and alkynes, with some reactions completing in minutes at ambient temperature. amazonaws.com This light-enhanced reactivity represents a more energy-efficient approach to forming phosphorus-carbon bonds. amazonaws.com
Interactive Data Table: Gas Sensing Properties of CuO Derived from Copper (II) Acetylacetonate
| Target Gas | Sensor Material | Operating Temperature (°C) | Key Findings |
| Nitrogen Dioxide (NO₂) | CuO Nanoparticles | ~200 | Potential for low-energy consumption detection. biotechrep.ir |
| Alcohol | CuO Nanoparticles | ~350 | Demonstrates sensitivity to volatile organic compounds. biotechrep.ir |
| Nitrogen Dioxide (NO₂) | CuO Plates | Not specified | Better sensitivity compared to nanoparticles. biotechrep.ir |
| Carbon Monoxide (CO) | CuO Nanowires | Not specified | Highly sensitive devices for CO detection down to 1 ppm. mdpi.com |
Future Research Directions and Unaddressed Challenges
Exploration of Novel Synthetic Routes and Derivatives
While the synthesis of Copper (II) acetylacetonate (B107027), often abbreviated as Cu(acac)₂, is a well-established and economical process, future research is geared towards the development of novel synthetic methodologies and the creation of new derivatives with tailored properties. nih.govresearchgate.net The traditional synthesis involves the reaction of acetylacetone (B45752) with a copper (II) salt, such as copper (II) acetate (B1210297) or copper (II) chloride. nih.gov
A key area of future exploration is the synthesis of derivatives with modified β-diketonate ligands. By introducing different substituent groups at various positions on the acetylacetonate ligand, researchers can fine-tune the electronic and steric properties of the resulting copper complex. researchgate.net For instance, the synthesis of bis(3-chloroacetylacetonato) copper (II) has been demonstrated, showcasing the potential to create derivatives with altered reactivity and solubility. jmchemsci.com
Furthermore, the synthesis of adducts by reacting Cu(acac)₂ with other chelating ligands is a promising route to novel materials. The reaction with ligands like 4,4`-bipyridine can form new complex structures. jmchemsci.com Research into one-pot, multi-component reactions catalyzed by Cu(acac)₂ to produce complex organic molecules, such as functionalized bis(arylmethyl)zinc reagents, also opens up new synthetic pathways that merit further investigation. The development of more efficient, greener, and scalable synthetic routes for both Cu(acac)₂ and its derivatives remains a significant challenge.
Deeper Understanding of Complex Reaction Mechanisms
Copper (II) acetylacetonate is a versatile catalyst for a wide range of organic reactions, including cyclopropanation, aziridination, and coupling reactions. [6, 14, 17] However, the precise mechanisms of many of these transformations are not fully understood. A significant challenge lies in elucidating the role of the copper center's oxidation state during catalysis. In many reactions, it is proposed that the active catalytic species is actually a Cu(I) complex, formed by the in-situ reduction of the Cu(II) precursor. [1, 2]
For example, in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), it is suspected that the Cu(II) salt is reduced to the catalytically active Cu(I) species. Similarly, in hydrophosphination reactions, initial mechanistic work points towards the formation of a copper(I) active species rather than a radical mechanism. The mechanisms of carbene and ylide formation and their subsequent reactions are also areas requiring deeper investigation. The thermal decomposition of diazo compounds in the presence of Cu(acac)₂ presents another complex reaction pathway that is not fully characterized. Future research must employ advanced spectroscopic and kinetic studies to isolate and characterize reaction intermediates, which is crucial for optimizing reaction conditions and designing more efficient catalysts.
Advancements in Computational Modelling for Predictive Research
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the properties of Copper (II) acetylacetonate. [1, 2] DFT calculations have been successfully used to determine the optimized geometries, electronic structures, spin states, and frontier molecular orbitals (HOMO and LUMO) for the neutral, oxidized [Cu(III)], and reduced [Cu(I)] forms of the complex. [1, 3] These computational studies provide valuable insights that are often difficult to obtain through experimental methods alone. researchgate.net
Future advancements in computational modeling will be pivotal for predictive research. By combining first-principles calculations with reactive molecular dynamics simulations, researchers can model complex processes like the surface chemistry of Cu(acac)₂ during atomic layer deposition (ALD). Such models can predict reaction pathways, decomposition mechanisms, and the influence of co-reactants like water or ozone. The challenge lies in developing more accurate and computationally efficient models that can handle larger, more complex systems and solvent effects. These advanced models will enable the in-silico design of new Cu(acac)₂ derivatives and catalytic systems with desired properties, accelerating the pace of discovery.
Table 1: Comparison of Experimental and DFT Calculated Geometrical Parameters for [CuII(acac)₂]
| Parameter | Average Experimental Value | DFT Calculated Value |
| Cu–O bond length | 1.919(9) Å | Not specified |
| O–Cu–O bond angle | 93.7(4)° | Not specified |
Data sourced from multiple crystal structures in the Cambridge Structural Database (CSD). nih.gov
Development of Highly Specific and Tunable Catalytic Systems
A major goal in catalysis research is the development of highly specific and tunable systems. For Copper (II) acetylacetonate, this involves modifying the ligand environment to control the catalyst's activity and selectivity. The "ligand tuneability" of β-diketonato complexes is a key advantage, allowing for systematic adjustments to the catalyst's performance.
One promising approach is the use of chiral ligands to induce enantioselectivity in asymmetric catalysis. For example, combining Cu(acac)₂ with a chiral bipyridine ligand has created a heterogeneous catalyst capable of performing asymmetric silyl (B83357) conjugate additions in water with high yields and enantioselectivities. researchgate.net Another strategy involves immobilizing the Cu(acac)₂ complex onto solid supports, such as activated carbon or polymers. [10, 17] This creates heterogeneous catalysts that are easily separated from the reaction mixture, allowing for recovery and reuse, which aligns with the principles of green chemistry. [4, 10] Future research will focus on designing more robust and recyclable supported catalysts and exploring a wider range of chiral ligands to expand the scope of asymmetric reactions catalyzed by Cu(acac)₂ systems.
Expanding Applications in Advanced Materials Science
Copper (II) acetylacetonate is an important precursor in materials science, particularly for the deposition of thin films and the synthesis of nanostructures. It is used in chemical vapor deposition (CVD) and metal-organic chemical vapor deposition (MOCVD) to produce copper films and in the fabrication of carbon nanostructures. [8, 17] A significant area of ongoing research is its use as a precursor in atomic layer deposition (ALD) for creating copper oxide (Cu₂O) thin films. These films have potential applications in photovoltaics and thin-film transistors.
The future in this field lies in overcoming challenges such as achieving pinhole-free, uniform films and controlling the oxidation state of the deposited copper. The development of novel ALD processes using Cu(acac)₂ with different co-reactants is a key research direction. Furthermore, its role as a catalyst in polymerization reactions, such as in two-component methacrylate-based materials for dental applications, highlights its versatility. Expanding the use of Cu(acac)₂ to synthesize other advanced materials, such as novel metal-organic frameworks (MOFs) or nanocomposites with unique electronic and optical properties, represents a significant opportunity for future exploration.
Table 2: Atomic Layer Deposition (ALD) of Copper Oxides
| Precursor | Reactant(s) | Temperature Window (°C) | Product |
| Cu(acac)₂ | H₂O / O₂ | ~200 | Cu₂O |
| Cu(acac)₂ | H₂ | Not specified | Cu metal |
This table summarizes data from various reported ALD processes.
Elucidation of Intricate Biological Interaction Pathways for Fundamental Understanding
The biological activity of copper complexes is a field of intense study, with many compounds showing potential as therapeutic agents. Copper is an essential trace element, and its complexes are known to interact with various biomolecules, including proteins and nucleic acids. The interaction of copper complexes with DNA can occur through several mechanisms, including intercalation, groove binding, and electrostatic interactions, potentially leading to nuclease-like activity.
However, for Copper (II) acetylacetonate specifically, the detailed biological interaction pathways remain largely unelucidated. While it is known that excess copper can be sequestered in hepatocytes, the specific molecular targets and mechanisms of action for Cu(acac)₂ are not well defined. It is suggested that the biological activity of many copper (II) complexes may stem from their interaction with enzymes, inhibiting vital cellular functions, rather than solely through DNA binding. A significant challenge for future research is to identify the specific protein and nucleic acid targets of Cu(acac)₂ and to understand the downstream biochemical consequences of these interactions. This fundamental knowledge is essential before any potential therapeutic applications can be seriously considered.
Q & A
Q. What are the standard synthesis protocols for Copper(II) acetylacetonate, and how do reaction conditions influence product purity?
Copper(II) acetylacetonate is typically synthesized by reacting copper(II) salts (e.g., Cu(NO₃)₂ or CuCl₂) with acetylacetone (Hacac) in a basic medium. A common method involves dissolving copper nitrate in ethanol, adding acetylacetone, and adjusting the pH to ~8–9 using ammonia. The mixture is refluxed, cooled, and filtered to obtain crystalline Cu(acac)₂ . Purity depends on stoichiometric ratios, solvent choice, and crystallization conditions. For example, excess acetylacetone improves ligand coordination, while slow evaporation enhances crystal quality .
Q. Which spectroscopic and analytical techniques are critical for characterizing Cu(acac)₂?
Key techniques include:
- UV-Vis spectroscopy : Identifies d-d transitions (e.g., λ~600–700 nm for Cu²⁺ in octahedral geometry) .
- IR spectroscopy : Confirms ligand coordination via C=O (~1600 cm⁻¹) and C-H (~2900 cm⁻¹) stretching modes .
- Elemental analysis : Validates C, H, and Cu content to confirm stoichiometry .
- Molar conductance : Distinguishes neutral complexes (low conductance) from ionic species .
Q. How does the bidentate coordination of acetylacetonate influence Cu(acac)₂’s geometry and reactivity?
The acetylacetonate ligand (acac⁻) binds via two oxygen atoms in a bidentate manner, forming a six-membered chelate ring. This creates a square-planar or distorted octahedral geometry around Cu²⁺, depending on solvent and co-ligands. The delocalized negative charge across the O–C–C–C–O backbone stabilizes the complex and enhances solubility in non-polar solvents . This geometry also affects redox behavior, as seen in catalytic applications .
Q. What safety precautions are essential when handling Cu(acac)₂ in laboratory settings?
Cu(acac)₂ is a stable blue powder (melting point: 284–285°C) with no significant flammability or explosive hazards. However, standard precautions include:
- Avoiding inhalation of fine particles (use fume hoods).
- Storing in airtight containers away from strong oxidizers.
- Disposing via certified waste management protocols to prevent environmental release .
Advanced Research Questions
Q. How can thermal decomposition of Cu(acac)₂ be optimized for synthesizing copper oxide nanoparticles?
Cu(acac)₂ is a precursor for CuO nanoparticles via solid-state thermal decomposition. Key parameters:
- Temperature : Decomposition at 300–400°C under inert gas yields uniform nanoparticles. Higher temperatures (>500°C) may cause aggregation .
- Surfactants : Adding sodium dodecyl sulfate (SDS) controls morphology (e.g., spherical vs. porous structures) .
- Precursor treatment : γ-irradiation of the precursor alters decomposition kinetics, enabling tailored crystallinity and surface area .
Q. What experimental strategies resolve contradictions in Cu(acac)₂’s solubility across studies?
Reported solubility variations arise from solvent polarity and complex charge. While Cu(acac)₂ is neutral and soluble in chloroform or toluene, trace impurities (e.g., unreacted Cu²⁺ salts) can reduce solubility. Researchers should:
Q. How does Cu(acac)₂ function in catalytic systems, and what factors influence its activity?
Cu(acac)₂ acts as a catalyst in oxidation reactions (e.g., betulin oxidation) and cross-coupling reactions. Performance depends on:
- Co-ligands : Mixed-chelate complexes (e.g., [Cu(acac)(diamine)]⁺) enhance stability and selectivity .
- Support matrices : Dendrimers or polymers improve recyclability. For example, polymer-supported Cu(acac)₂ achieved 53% conversion in betulin oxidation vs. 17% for unsupported systems .
- Reaction medium : Polar aprotic solvents (e.g., DMF) favor electron-transfer pathways .
Q. What advanced techniques characterize Cu(acac)₂’s role in dye-sensitized solar cells (DSSCs)?
In DSSCs, Cu(acac)₂-derived complexes act as redox mediators. Researchers use:
- Electrochemical impedance spectroscopy (EIS) : To analyze charge-transfer resistance.
- Photoluminescence (PL) spectroscopy : To study electron-hole recombination rates.
- X-ray absorption spectroscopy (XAS) : To probe Cu²⁺ coordination changes under operational conditions .
Q. How do ligand substitutions impact Cu(acac)₂’s electronic properties for optoelectronic applications?
Replacing acac⁻ with stronger-field ligands (e.g., bipyridine) shifts UV-Vis absorption peaks and alters redox potentials. For example, mixed-ligand complexes exhibit tunable bandgaps, enabling applications in light-emitting diodes (LEDs) or sensors. DFT calculations correlate ligand electronegativity with HOMO-LUMO gaps .
Q. What methodologies address Cu(acac)₂’s instability in acidic or aqueous environments?
Cu(acac)₂ hydrolyzes in acidic conditions, releasing Cu²⁺. To stabilize it:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
